4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 242028. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-12(8-16)10(2)15(9)13-5-3-11(4-6-13)14(17)18/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYVXQQXXCPCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311385 | |
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52034-38-5 | |
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52034-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 242028 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052034385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52034-38-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway for obtaining 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the formation of a substituted pyrrole ring via the Paal-Knorr synthesis, followed by the introduction of a formyl group using the Vilsmeier-Haack reaction. This document provides detailed experimental protocols, a summary of expected quantitative data, and a visualization of the synthetic pathway.
Core Synthesis Pathway
The synthesis of the target compound is achieved through two sequential chemical transformations:
-
Paal-Knorr Pyrrole Synthesis: This step involves the condensation of 4-aminobenzoic acid with 2,5-hexanedione to form the intermediate, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. The reaction is typically catalyzed by a weak acid.[1][2]
-
Vilsmeier-Haack Formylation: The intermediate pyrrole derivative is then subjected to formylation using a Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic aromatic substitution introduces a formyl group at the 3-position of the pyrrole ring, yielding the final product.[3][4][5]
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for these reactions. Actual yields may vary depending on experimental conditions and scale.
| Step | Reaction | Reactants | Products | Typical Yield (%) |
| 1 | Paal-Knorr Synthesis | 4-Aminobenzoic acid, 2,5-Hexanedione | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | 85-95% |
| 2 | Vilsmeier-Haack Formylation | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, DMF, POCl₃ | This compound | 70-85% |
Experimental Protocols
Step 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Paal-Knorr Pyrrole Synthesis)
Materials:
-
4-Aminobenzoic acid
-
2,5-Hexanedione
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzoic acid (1.0 equivalent) in a minimal amount of ethanol.
-
To this solution, add 2,5-hexanedione (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add deionized water to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
Materials:
-
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous dimethylformamide (DMF) (3.0 equivalents) and cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess acid and hydrolyze the intermediate iminium salt.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis pathway for this compound.
Caption: Two-step synthesis of the target compound.
References
An In-depth Technical Guide on the Physicochemical Properties of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the novel compound 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS No. 52034-38-5). While experimental data for this specific molecule is limited in publicly available literature, this document compiles known information and provides expert analysis based on structurally related compounds to offer a detailed profile for researchers and drug development professionals. The guide covers molecular and structural data, predicted physicochemical parameters, a plausible synthetic route based on the Paal-Knorr synthesis, and a discussion of potential biological applications, particularly in the realm of antimicrobial and anticancer research.
Introduction
Substituted pyrrole and benzoic acid moieties are prevalent pharmacophores in a multitude of biologically active compounds. The unique combination of a pyrrole ring, known for its diverse pharmacological activities, with a benzoic acid functional group, which can modulate solubility and protein-binding characteristics, makes this compound a compound of significant interest for drug discovery and development. The presence of a formyl group further provides a reactive handle for derivatization and the development of novel chemical entities. This guide aims to consolidate the available information and provide a foundational understanding of this compound for further research.
Molecular and Physicochemical Properties
Detailed experimental characterization of this compound is not extensively reported. However, based on its chemical structure and data from analogous compounds, we can predict its core physicochemical properties.
Chemical Structure and Identifiers
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 52034-38-5 |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| Canonical SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=O |
| InChI Key | Not available |
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of the compound. These values are computationally derived and should be confirmed experimentally.
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol |
| pKa (acidic) | ~4-5 (for the carboxylic acid) |
| LogP | ~2.5 - 3.5 |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) |
| Hydrogen Bond Acceptors | 3 (from the carbonyl oxygen and the two oxygen atoms of the carboxylic acid) |
Synthesis and Characterization
A plausible and efficient synthetic route for this compound involves a two-step process, beginning with the well-established Paal-Knorr pyrrole synthesis.[1][2][3][4][5]
Synthetic Pathway
The synthesis would likely proceed as follows:
-
Paal-Knorr Pyrrole Synthesis: Reaction of 4-aminobenzoic acid with hexane-2,5-dione in the presence of an acid catalyst to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
-
Vilsmeier-Haack Formylation: Formylation of the resulting pyrrole derivative at the 3-position using a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide) to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
-
To a solution of 4-aminobenzoic acid (1 equivalent) in glacial acetic acid, add hexane-2,5-dione (1.1 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.2 equivalents) to anhydrous dimethylformamide (DMF) with stirring.
-
To this Vilsmeier reagent, add a solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Characterization
The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the aldehyde (C-H and C=O stretches).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Biological Activities and Signaling Pathways
While no specific biological studies on this compound have been reported, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.
Antimicrobial Activity
Many pyrrole derivatives have demonstrated significant antibacterial and antifungal properties.[6][7] The pyrrole ring can interact with various microbial enzymes and cellular components. The benzoic acid moiety can enhance cellular uptake and bioavailability. It is hypothesized that this compound could act as an inhibitor of essential bacterial enzymes, such as dihydrofolate reductase (DHFR) or enoyl-acyl carrier protein reductase (InhA), which are common targets for antimicrobial agents.
Caption: Hypothesized antimicrobial mechanism of action.
Anticancer Activity
Certain substituted pyrroles have been investigated for their anticancer properties. The mechanism of action could involve the inhibition of protein kinases, induction of apoptosis, or disruption of cell cycle progression. The planar structure of the pyrrole ring fused to the benzoic acid could allow for intercalation into DNA or binding to the active sites of key oncogenic proteins.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its physicochemical properties, a viable synthetic strategy, and highlights its potential as a lead compound for the development of new therapeutic agents. Experimental validation of the predicted properties and biological activities is highly encouraged to fully elucidate the potential of this molecule.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
CAS Number: 52034-38-5[1]
This technical guide provides a comprehensive overview of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, including its chemical properties, synthesis, and the biological activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical and Spectroscopic Data
Quantitative data for the target compound is limited in publicly available literature. The following table summarizes available data for this compound and provides comparative data for closely related analogs.
| Property | This compound | 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid |
| CAS Number | 52034-38-5[1] | 409353-42-0[2] | 313701-93-8[3] |
| Molecular Formula | C₁₄H₁₃NO₃ | C₁₄H₁₃NO₃[2] | C₁₃H₁₃NO₃[3] |
| Molecular Weight | 243.26 g/mol | 243.258 g/mol [2] | 231.25 g/mol [3] |
| Exact Mass | 243.09 g/mol | 243.09 g/mol [2] | 231.09 g/mol [3] |
| LogP (Predicted) | Not Available | 2.60480[2] | 3.2[3] |
| PSA | Not Available | 59.30000[2] | 62.5 Ų[3] |
| Spectroscopic Data | NMR and computational data are referenced in chemical databases.[1] | Not Available | Not Available |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Pyrroles via Paal-Knorr Reaction
The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[4][5][6]
Objective: To synthesize a 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid precursor.
Materials:
-
4-aminobenzoic acid
-
Hexane-2,5-dione
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in a minimal amount of ethanol.
-
Add hexane-2,5-dione (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 40 µL per 0.0374 mmol of diketone).[5]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 15 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Protocol 2: Vilsmeier-Haack Formylation of a Pyrrole Ring
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring like pyrrole.
Objective: To introduce a formyl group at the 3-position of the pyrrole ring.
Materials:
-
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF (3 equivalents) in anhydrous DCM to 0 °C.
-
Slowly add POCl₃ (1.2 equivalents) to the cooled DMF solution with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Prepare a solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1 equivalent) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of ice and a saturated sodium bicarbonate solution.
-
Stir vigorously until gas evolution ceases and the mixture is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography to yield this compound.
Protocol 3: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
Derivatives of pyrrole have shown potential as antimicrobial agents.[7][8] The following is a general protocol for assessing the antibacterial activity of a compound.[9][10]
Objective: To evaluate the in vitro antibacterial activity of the target compound.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar
-
Sterile filter paper discs
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control[9]
-
DMSO as a negative control
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the bacterial suspension over the surface of the agar plates using a sterile swab.
-
Dissolve the test compound in DMSO to a known concentration (e.g., 100 µg/mL).[9]
-
Impregnate sterile filter paper discs with the test compound solution. Also prepare discs with the standard antibiotic and DMSO alone.
-
Place the discs onto the inoculated agar plates.
-
Incubate the plates at 37 °C for 24 hours.[9]
-
Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone indicates greater antibacterial activity.
Biological Activity of Related Pyrrole Derivatives
While specific biological data for this compound is not widely published, numerous studies have reported the antimicrobial and antitubercular activities of its structural analogs.[7][8][11] These findings suggest that the pyrrole-benzoic acid scaffold is a promising starting point for the development of new therapeutic agents.
| Compound Type | Activity | Organism(s) | MIC Range (µg/mL) |
| Pyrrole-derived hydrazones | Antibacterial | Staphylococcus aureus, Acinetobacter baumannii | 0.78 - 1.56[12] |
| 4-(2,5-dimethylpyrrol-1-yl) benzohydrazides | Antitubercular | Mycobacterium tuberculosis | 0.8 - 25[8] |
| 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide analogs | Antimicrobial | Various bacteria and fungi | 1 - 4[7] |
| Pyrazole-derived hydrazones | Antibacterial | Drug-resistant S. aureus and A. baumannii | as low as 0.39[11][13] |
Visualizations
Logical Synthesis Workflow
The following diagram illustrates a logical two-step synthesis approach to obtain the target compound.
Caption: Logical workflow for the synthesis of the target compound.
General Antimicrobial Screening Workflow
This diagram outlines a typical workflow for evaluating the antimicrobial properties of a novel chemical entity.
Caption: General workflow for antimicrobial screening of a test compound.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | C13H13NO3 | CID 668744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Not Publicly Available
A comprehensive search of publicly available scientific databases and literature has revealed no specific experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for the compound 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. Consequently, a detailed technical guide or whitepaper containing quantitative data tables and specific experimental protocols for this molecule cannot be compiled at this time.
While data for structurally related compounds, such as derivatives of pyrrole and benzoic acid, are available, direct extrapolation of this information to predict the precise spectral characteristics of this compound would be speculative and would not meet the rigorous standards required for a technical document intended for researchers, scientists, and drug development professionals.
The synthesis and characterization of novel compounds like this compound are typically disclosed in peer-reviewed scientific journals or patents. The absence of such information suggests that the compound may not have been synthesized, or if it has, its characterization data has not been made public.
General Methodologies for Spectroscopic Analysis
For the benefit of researchers who may synthesize this compound in the future, a general overview of the experimental protocols typically employed for acquiring spectroscopic data for novel organic molecules is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum would be recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Expected signals would include those for the aromatic protons of the benzoic acid ring, the pyrrole ring proton, the formyl proton, and the methyl group protons.
-
¹³C NMR (Carbon-13 NMR): A similar sample preparation would be used. The spectrum would provide information on the chemical environment of each carbon atom in the molecule.
Infrared (IR) Spectroscopy
An IR spectrum would be obtained using an FTIR (Fourier Transform Infrared) spectrometer. The sample could be analyzed as a solid (e.g., using a KBr pellet) or as a thin film. Key characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretches, the aldehyde C=O stretch, C-H stretches (aromatic and aliphatic), and C=C and C-N stretches of the pyrrole and benzene rings.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. A common technique is Electrospray Ionization (ESI) mass spectrometry, which would provide the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
Logical Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic analysis of a novel compound like this compound is outlined in the diagram below. This process ensures a comprehensive characterization of the molecule's structure.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel chemical compound.
role of "4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid" in atorvastatin synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed examination of the core synthetic route for Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor. Initial inquiries into the role of "4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid" in this process have been inconclusive, as a comprehensive review of prominent scientific literature and patents does not identify this compound as a key intermediate in the widely adopted industrial synthesis of Atorvastatin. The prevailing and most economically viable method for Atorvastatin's production is a convergent synthesis strategy centered around the Paal-Knorr pyrrole synthesis .[1] This document will therefore focus on this industrially significant pathway, presenting detailed experimental protocols, quantitative data, and process visualizations to provide a thorough understanding of this critical pharmaceutical manufacturing process.
The Convergent Paal-Knorr Synthesis Strategy
The industrial synthesis of Atorvastatin is a prime example of a convergent synthesis, which involves the independent synthesis of complex molecular fragments that are later combined to form the final product. This approach is generally more efficient and results in higher overall yields compared to a linear synthesis. The Paal-Knorr route to Atorvastatin hinges on the creation of two key intermediates which are then coupled to form the core structure of the drug.[2]
The two primary intermediates are:
-
The 1,4-Diketone: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide
-
The Chiral Amino Side-Chain: (4R,cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate[3]
The final, crucial steps involve the condensation of these two intermediates to form the central pyrrole ring, followed by deprotection of the side chain to yield the active pharmaceutical ingredient.
Caption: Convergent synthesis of Atorvastatin via the Paal-Knorr route.
Synthesis of Key Intermediates
The 1,4-Diketone Intermediate
The 1,4-diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, is typically synthesized via a Stetter reaction.[4][5]
Experimental Protocol: Stetter Reaction for 1,4-Diketone Synthesis
-
Reactants: 4-fluorobenzaldehyde and 2-benzylidine isobutyryl acetanilide.
-
Solvent: A non-ketonic solvent such as Tetrahydrofuran (THF) is often used, as the reaction is sensitive to water.[5]
-
Procedure:
-
A reaction vessel is thoroughly dried, for instance, by washing with a non-ketonic solvent like THF to remove residual water.[5]
-
4-fluorobenzaldehyde and 2-benzylidine isobutyryl acetanilide are charged into the vessel with the solvent.
-
The reaction is catalyzed, and upon completion, the 1,4-diketone is isolated. Purification can be achieved through recrystallization.
-
The Chiral Amino Side-Chain Intermediate
The synthesis of (4R,cis)-1,1-dimethylethyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is a multi-step process that establishes the critical stereochemistry of the side chain. One common route starts from (4R-cis)-1,1-dimethylethyl 6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate.
Experimental Protocol: Synthesis of the Chiral Amine from a Hydroxymethyl Precursor
-
Starting Material: (4R-cis)-1,1-dimethylethyl 6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate.
-
Procedure Overview: This conversion involves multiple steps, typically:
-
Activation of the hydroxyl group: The primary alcohol is converted into a good leaving group, for example, a sulfonate ester (e.g., nosylate or tosylate) or a halide. This is often achieved by reacting the alcohol with a sulfonyl chloride in the presence of a base like triethylamine.
-
Cyanation: The activated intermediate is then reacted with a cyanide salt (e.g., KCN) in a polar aprotic solvent like DMSO to introduce the nitrile group, forming (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate.[3]
-
Reduction of the Nitrile: The nitrile is reduced to the primary amine. A common method is hydrogenation using a catalyst like Raney nickel or sponge nickel in a solvent such as isopropanol.[6] This yields the final chiral amino side-chain intermediate.
-
The Paal-Knorr Condensation
This is the key convergent step where the two intermediates are joined to form the protected Atorvastatin molecule.
Experimental Protocol: Paal-Knorr Reaction
-
Reactants: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-diketone) and (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (chiral amine).
-
Catalyst: An organic acid, most commonly pivalic acid.[7]
-
Solvent: A mixture of non-polar solvents that allow for azeotropic removal of water, such as toluene and heptane, often with THF as a co-solvent.[2][7]
-
Procedure:
-
The 1,4-diketone and the chiral amine (typically in slight excess) are dissolved in the solvent mixture in a reaction vessel equipped with a Dean-Stark trap or a similar apparatus for water removal.
-
Pivalic acid is added as a catalyst.
-
The mixture is heated to reflux, and the reaction progress is monitored (e.g., by TLC). The azeotropic removal of water drives the reaction to completion.
-
Upon completion, the reaction mixture is cooled and subjected to a work-up, which typically involves washing with an aqueous basic solution (e.g., sodium bicarbonate) to remove the acidic catalyst, followed by washing with brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude protected Atorvastatin.
-
The product can be purified by recrystallization.
-
Quantitative Data for the Paal-Knorr Reaction
| Catalyst | Solvent System | Reaction Time | Yield | Reference |
| Pivalic Acid | Toluene-Heptane-THF | ~24 hours | High-yielding | [2] |
| Pivalic Acid | Toluene, n-Heptane | Reflux | Not specified | |
| Pivalic Acid with Triethylamine | THF, MTBE | Reflux | Improved rate and yield | [8] |
Deprotection to Yield Atorvastatin
The final steps of the synthesis involve the removal of the protecting groups from the side chain of the Atorvastatin molecule.
Experimental Protocol: Deprotection
-
Starting Material: The protected Atorvastatin intermediate from the Paal-Knorr reaction.
-
Procedure:
-
Acetonide Deprotection: The acetonide protecting the diol is removed under acidic conditions. The protected intermediate is dissolved in a solvent like methanol and treated with an aqueous acid, such as hydrochloric acid.[6][7] The reaction is stirred at room temperature until completion. The resulting diol ester is then isolated.
-
Ester Hydrolysis (Saponification): The tert-butyl ester is hydrolyzed to the carboxylic acid using a base, typically sodium hydroxide in a mixture of water and an alcohol like methanol.[6] This results in the sodium salt of Atorvastatin.
-
Formation of the Calcium Salt: The sodium salt is converted to the final hemi-calcium salt by treatment with a calcium salt, such as calcium acetate.[9] The Atorvastatin calcium then precipitates from the solution and can be isolated by filtration.
-
Caption: Workflow for the deprotection of the Atorvastatin intermediate.
Conclusion
The Paal-Knorr synthesis represents a robust and highly optimized pathway for the industrial production of Atorvastatin. Its convergent nature allows for the efficient assembly of the complex molecular architecture of the drug. While alternative synthetic strategies, including other methods for pyrrole synthesis and asymmetric approaches, have been explored, the Paal-Knorr route remains a cornerstone of Atorvastatin manufacturing.[1][10] A thorough understanding of the synthesis of the key 1,4-diketone and chiral amino side-chain intermediates, as well as the conditions for their condensation and subsequent deprotection, is essential for professionals in the field of pharmaceutical development and manufacturing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. US5103024A - Process for the synthesis of (4r-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate - Google Patents [patents.google.com]
- 4. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20090221852A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]
- 6. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the proposed synthesis, characterization, and potential biological relevance of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Proposed Synthesis
The synthesis of the target molecule can be envisioned through a two-step process, beginning with the well-established Paal-Knorr pyrrole synthesis to construct the core heterocyclic structure, followed by a regioselective formylation of the pyrrole ring.
Step 1: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
The initial step involves the condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione, with 4-aminobenzoic acid. This reaction, known as the Paal-Knorr synthesis, is a robust and widely used method for preparing N-substituted pyrroles.[1][2][3] The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[4][5]
Step 2: Vilsmeier-Haack Formylation
The second step introduces the formyl (-CHO) group onto the pyrrole ring using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7][8] Pyrroles are electron-rich heterocycles and readily undergo electrophilic substitution.[9][10] While formylation can occur at either the C2 or C3 position, steric hindrance from the methyl groups at C2 and C5 is expected to direct the formylation primarily to the C3 position.[11]
Experimental Protocols
Protocol 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Materials:
-
4-aminobenzoic acid
-
2,5-hexanedione
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid (1.0 equivalent) in glacial acetic acid.
-
Add 2,5-hexanedione (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Protocol 2: Synthesis of this compound
Materials:
-
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
-
Phosphoryl chloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF (as solvent) to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.5 equivalents) dropwise to the cold DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1.0 equivalent) in DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Hypothetical Quantitative Data for Synthesis
| Parameter | Step 1: Paal-Knorr Synthesis | Step 2: Vilsmeier-Haack Formylation |
| Starting Material | 4-aminobenzoic acid | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid |
| Reagents | 2,5-hexanedione, Acetic Acid | POCl₃, DMF |
| Reactant Molar Ratio | 1 : 1.1 | 1 : 1.5 (to POCl₃) |
| Reaction Time | 2 - 4 hours | 2 - 3 hours |
| Reaction Temperature | 118 °C (Reflux) | 60 - 80 °C |
| Solvent | Glacial Acetic Acid | DMF |
| Typical Yield | 85 - 95% | 60 - 75% |
| Product MW | 217.24 g/mol | 245.25 g/mol |
| Product Appearance | Off-white to pale yellow solid | Yellowish solid |
Visualizations
Logical and Experimental Workflows
Caption: Proposed two-step synthesis and purification workflow.
Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation on the pyrrole ring.
Potential Biological Significance and Applications
The pyrrole nucleus is a key structural motif in a vast number of biologically active compounds and pharmaceuticals.[12][13] Derivatives of 4-(pyrrol-1-yl)benzoic acid and 4-(2,5-dimethylpyrrol-1-yl)benzoic acid have been synthesized and investigated for their potential as antimicrobial and antitubercular agents.[14][15]
-
Antimicrobial and Antitubercular Activity: Several studies have reported that hydrazide analogs of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid exhibit significant in vitro activity against various bacterial strains and Mycobacterium tuberculosis.[15] The introduction of a formyl group, a versatile chemical handle, could allow for the synthesis of a new library of derivatives (e.g., Schiff bases, hydrazones) with potentially enhanced or novel biological activities.
-
Anticancer and Anti-inflammatory Properties: The pyrrole core is present in numerous compounds with demonstrated anticancer, antioxidant, and anti-inflammatory properties.[16][17] The specific substitution pattern of the target molecule warrants investigation into these therapeutic areas.
-
Enzyme Inhibition: The structural features of the target compound suggest it could be explored as an inhibitor for various enzymes, a common mechanism of action for many drugs.[16]
Hypothetical Signaling Pathway Interaction
Given the known antitubercular activity of similar compounds, one could hypothesize that this compound or its derivatives might interfere with essential biosynthetic pathways in Mycobacterium tuberculosis. For example, it could potentially inhibit enzymes involved in cell wall synthesis or folate biosynthesis, which are common targets for antibacterial drugs.
Caption: Potential mechanism of action via enzyme inhibition.
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 13. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis and Potential Biological Activity of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, in particular, have emerged as a promising class of compounds, exhibiting significant potential as antimicrobial, antifungal, and antitubercular agents.[2] Many of these compounds have been investigated as dual inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), crucial enzymes in bacterial fatty acid and folic acid biosynthesis, respectively.[1][3][4]
This technical guide focuses on the specific derivative, 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid . As a novel compound, direct literature on its synthesis and biological profile is not yet established. Therefore, this document provides a comprehensive, forward-looking analysis, detailing a proposed synthetic pathway and extrapolating potential biological activities based on the well-documented properties of its close analogs.
Proposed Synthesis
The synthesis of the target compound can be strategically approached in a two-step process. The first step involves the construction of the core pyrrole ring system, followed by the introduction of the formyl group onto the pyrrole ring.
Step 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
The most direct and widely used method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[5][6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine, in this case, 4-aminobenzoic acid.[8] The reaction is typically carried out under acidic conditions and can be facilitated by conventional heating or microwave irradiation to improve yields and reduce reaction times.[9][10]
Step 2: Formylation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
With the parent pyrrole in hand, the next step is the introduction of a formyl group at the 3-position of the pyrrole ring. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[11][12] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13][14] The high reactivity of the pyrrole ring directs the electrophilic substitution to the C3 position.[11]
The proposed synthetic workflow is illustrated in the diagram below.
Experimental Protocols
Protocol 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Paal-Knorr Synthesis)
Materials:
-
4-Aminobenzoic acid
-
Hexane-2,5-dione (Acetonyl acetone)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) in glacial acetic acid.[8]
-
Add hexane-2,5-dione (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
Materials:
-
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.[13]
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.[13]
-
Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1 equivalent) in anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 5 °C.[13]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.[14]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Potential Biological Activities and Mechanism of Action
While the biological profile of this compound is yet to be determined, the extensive research on its analogs provides a strong basis for predicting its potential therapeutic applications. Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, particularly the benzohydrazides, have demonstrated significant in vitro activity against Mycobacterium tuberculosis as well as other bacteria and fungi.[1][2]
A key mechanism of action identified for these analogs is the dual inhibition of two essential bacterial enzymes: Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR).[1][3][15]
-
Enoyl-ACP Reductase (InhA): This enzyme is a critical component of the bacterial fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.
-
Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folic acid synthesis pathway, responsible for producing tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids.[3] Blocking DHFR disrupts DNA synthesis and repair, ultimately inhibiting bacterial growth.
The ability to target two distinct and essential pathways simultaneously is a highly desirable attribute in antimicrobial drug discovery, as it can potentially lead to a broader spectrum of activity and a lower likelihood of developing drug resistance.[3][15] Molecular docking studies on related compounds have revealed key binding interactions within the active sites of both InhA and DHFR.[1][4] It is therefore highly probable that this compound and its derivatives would also exhibit this dual inhibitory mechanism.
Quantitative Data on Analogs
The following tables summarize the reported in vitro biological activity for a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide analogs. This data provides a benchmark for the potential efficacy of the target compound and its future derivatives.
Table 1: In Vitro Antitubercular and Antibacterial Activity of Analogs [1]
| Compound ID | Substitution | Antitubercular MIC (μg/mL) vs. M. tuberculosis H37Rv | Antibacterial MIC (μg/mL) vs. S. aureus | Antibacterial MIC (μg/mL) vs. E. coli |
| 5f | 2-Chlorophenyl | 1.6 | 3.12 | 6.25 |
| 5i | 4-Nitrophenyl | 1.6 | 6.25 | 12.5 |
| 5j | 2-Nitrophenyl | 1.6 | 3.12 | 6.25 |
| 5k | 2,4-Dichlorophenyl | 0.8 | 1.56 | 3.12 |
| 5n | 4-Fluorophenyl | 1.6 | 6.25 | 12.5 |
Data is for N'-(2-(substituted-phenyl)acetyl)benzohydrazide derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Table 2: In Vitro Enzyme Inhibition by Analogs [1]
| Compound ID | Substitution | % Inhibition of M. tuberculosis DHFR | % Inhibition of M. tuberculosis InhA |
| 5f | 2-Chlorophenyl | 79.24 | 78.36 |
| 5i | 4-Nitrophenyl | 76.58 | 75.84 |
| 5j | 2-Nitrophenyl | 80.46 | 79.25 |
| 5k | 2,4-Dichlorophenyl | 84.24 | 83.64 |
| 5n | 4-Fluorophenyl | 75.84 | 74.92 |
Data is for N'-(2-(substituted-phenyl)acetyl)benzohydrazide derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Conclusion
This technical guide outlines a clear and feasible synthetic route to the novel compound this compound using established chemical transformations. Based on the robust body of evidence from closely related analogs, this target compound and its future derivatives represent a promising avenue for the development of new antimicrobial agents. The potential for dual inhibition of both the mycolic acid and folic acid biosynthetic pathways suggests that these compounds could be effective against drug-resistant bacterial strains. The provided protocols and data serve as a foundational resource for researchers and drug development professionals interested in exploring this exciting chemical space. Further synthesis, in vitro and in vivo testing are warranted to fully elucidate the therapeutic potential of this class of molecules.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase | PLOS One [journals.plos.org]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde [orgspectroscopyint.blogspot.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and outlines detailed experimental protocols for its quantitative determination in various organic solvents. Due to the limited availability of public data on this specific compound, this document serves as a foundational resource for researchers initiating solubility studies.
Predicted Solubility Profile
The molecular structure of this compound suggests a nuanced solubility profile. The presence of a carboxylic acid group introduces polarity and the potential for hydrogen bonding, implying some solubility in polar protic solvents. Conversely, the substituted pyrrole and benzene rings are nonpolar, which would contribute to solubility in less polar or nonpolar organic solvents. The formyl group adds to the overall polarity of the molecule.
Based on the principle of "like dissolves like," the following trends can be anticipated:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate both the polar and nonpolar regions of the molecule.
-
Moderate Solubility: Likely in alcohols like methanol, ethanol, and isopropanol, where the hydrogen bonding capabilities of the solvent can interact with the carboxylic acid group. Solubility may decrease with increasing alkyl chain length of the alcohol. Moderate solubility might also be observed in chlorinated solvents like dichloromethane and chloroform.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes, toluene, and diethyl ether, as the overall polarity of the molecule will likely hinder dissolution.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Tetrahydrofuran (THF) | ||||
| Dichloromethane (DCM) | ||||
| Chloroform | ||||
| Toluene | ||||
| Hexanes |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the equilibrium solubility of an organic compound. The shake-flask method is a widely recognized and reliable technique.[1][2][3]
3.1. Equilibrium Solubility Determination via the Shake-Flask Method
This method is considered the gold standard for determining thermodynamic equilibrium solubility.[1][3]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a visible excess of solid remains at equilibrium.
-
To each vial, add a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4] The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.[2]
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of the compound in the respective solvent of known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[3]
-
If necessary, dilute the supernatant to fall within the linear range of the analytical method.
-
-
Data Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the determined concentration and any dilution factors.
-
3.2. High-Throughput Screening (HTS) for Solubility
For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed. These methods often rely on kinetic or thermodynamic principles and may include techniques like laser nephelometry or automated liquid handling with subsequent analysis. While faster, these methods may provide apparent solubility rather than true equilibrium solubility and are best used for initial screening.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Analytical Phase of Solubility Measurement.
References
A Theoretical and Experimental Roadmap for the Characterization of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical and experimental framework for the detailed characterization of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. While direct computational studies on this specific molecule are not yet available in published literature, this document leverages established theoretical methodologies applied to structurally analogous compounds to propose a robust research plan. The guide details prospective computational analyses using Density Functional Theory (DFT), outlines key experimental validation protocols, and presents anticipated data in a structured format to facilitate future research and development. The synthesis of related compounds, such as 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid, has been reported, suggesting the feasibility of the proposed experimental work. This document is intended to serve as a foundational resource for researchers in computational chemistry, medicinal chemistry, and materials science who are interested in exploring the properties and potential applications of this and related pyrrole derivatives.
Introduction
Pyrrole-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The title compound, this compound, combines a substituted pyrrole core with a benzoic acid moiety, suggesting potential applications as a versatile synthetic intermediate or a bioactive agent. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the structural, electronic, and spectroscopic properties of such novel molecules. These computational insights can guide synthetic efforts, aid in the interpretation of experimental data, and provide a rational basis for structure-activity relationship (SAR) studies.
This guide presents a prospective theoretical investigation of this compound, drawing parallels from computational studies on similar structures, such as 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and other pyrrole derivatives.[1][2] The proposed workflow encompasses geometry optimization, electronic structure analysis, and prediction of spectroscopic signatures, complemented by a detailed plan for experimental synthesis and validation.
Proposed Theoretical and Computational Methodologies
The theoretical investigation of the title compound would be centered around Density Functional Theory (DFT), a powerful quantum chemical method for studying the electronic structure of molecules.
Geometry Optimization and Vibrational Analysis
The initial step involves the optimization of the ground-state molecular geometry. This would be performed using a widely-used functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).[1] The optimized structure would provide key geometrical parameters, including bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations on the optimized geometry would serve two purposes: to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) spectrum of the molecule.
Electronic Properties and Reactivity Descriptors
Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior and reactivity of the molecule. The energies of these orbitals and the resulting HOMO-LUMO energy gap provide insights into the molecule's kinetic stability and charge transfer characteristics. Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.[2]
Spectroscopic Simulations
To facilitate the interpretation of experimental spectroscopic data, theoretical spectra would be simulated. Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectrum (UV-Vis), providing information on the electronic transitions within the molecule. The vibrational frequencies obtained from the frequency calculations would be used to generate a theoretical IR spectrum, which can be compared with experimental data to confirm the molecular structure.
Anticipated Quantitative Data
The following tables summarize the anticipated quantitative data that would be obtained from the proposed theoretical calculations. The values presented are hypothetical and are based on data reported for structurally related molecules.[1][2]
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value |
| Dihedral Angle (Pyrrole-Benzene) | 40-50° |
| C=O Bond Length (Formyl) | ~1.22 Å |
| O-H Bond Length (Carboxylic Acid) | ~0.97 Å |
| C-N Bond Length (Pyrrole-Benzene) | ~1.45 Å |
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Predicted Value |
| HOMO Energy | -6.0 to -6.5 eV |
| LUMO Energy | -2.0 to -2.5 eV |
| HOMO-LUMO Energy Gap | 3.5 to 4.5 eV |
| Dipole Moment | 3.0 to 4.0 D |
| Main IR Frequencies (cm⁻¹) | ~1680 (C=O, Formyl), ~1720 (C=O, Acid), ~3000-3100 (C-H), ~3300-3500 (O-H) |
| λmax (UV-Vis) | 280-320 nm |
Proposed Experimental Protocols
To validate the theoretical findings, a comprehensive experimental plan is essential. This would involve the synthesis of the target compound followed by its thorough characterization using various spectroscopic and analytical techniques.
Synthesis of this compound
A plausible synthetic route would involve a Paal-Knorr pyrrole synthesis.
Protocol:
-
Starting Materials: 4-aminobenzoic acid and 2,5-hexanedione.
-
Reaction: A mixture of 4-aminobenzoic acid and 2,5-hexanedione would be refluxed in a suitable solvent, such as ethanol or acetic acid, for several hours.
-
Formylation: The resulting 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid would then be subjected to a Vilsmeier-Haack formylation reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the pyrrole ring.
-
Work-up and Purification: The reaction mixture would be neutralized, and the crude product would be extracted. Purification would be achieved through recrystallization or column chromatography.
Spectroscopic and Analytical Characterization
The synthesized compound would be characterized using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: An experimental IR spectrum would be obtained and compared with the theoretically predicted spectrum to identify the characteristic functional groups.
-
UV-Vis Spectroscopy: The electronic absorption spectrum would be measured and compared with the TD-DFT calculations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition.
-
Single-Crystal X-ray Diffraction: If suitable crystals can be grown, X-ray crystallography would provide the definitive solid-state structure, allowing for a direct comparison with the optimized geometry from DFT calculations.
Visualizations of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the proposed workflows and the logical connections between the different stages of the investigation.
References
Methodological & Application
Synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves an initial Paal-Knorr condensation to form the pyrrole ring, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This protocol is designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.
Introduction
Pyrrole derivatives are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. The introduction of a formyl group onto the pyrrole ring provides a versatile handle for further chemical modifications, making these compounds essential intermediates in the synthesis of more complex molecules. The title compound, this compound, incorporates a carboxylic acid moiety, rendering it suitable for applications such as linker chemistry in drug-conjugate development or as a monomer for polymer synthesis. The following protocol details a reliable method for its preparation.
Overall Reaction Scheme
The synthesis is performed in two sequential steps:
-
Step 1: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. This reaction involves the condensation of 4-aminobenzoic acid with 2,5-hexanedione in the presence of an acid catalyst to form the pyrrole ring.
-
Step 2: Vilsmeier-Haack Formylation. The intermediate from Step 1 is then formylated at the electron-rich 3-position of the pyrrole ring using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3][4]
Experimental Protocols
Step 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Aminobenzoic acid | 137.14 | 13.71 g | 100 |
| 2,5-Hexanedione | 114.14 | 12.57 mL (11.41 g) | 100 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Ethanol | 46.07 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (13.71 g, 100 mmol) and glacial acetic acid (100 mL).
-
Stir the mixture to dissolve the solid.
-
Add 2,5-hexanedione (12.57 mL, 100 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 500 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as a solid.
-
Dry the product under vacuum.
Expected Yield and Characterization:
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 80-90% |
| Melting Point | 235-238 °C |
Step 2: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | 215.24 | 10.76 g | 50 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5.1 mL (8.43 g) | 55 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 5.1 mL, 55 mmol) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form. Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (10.76 g, 50 mmol) in 50 mL of DMF in a separate flask.
-
Add the solution of the pyrrole derivative dropwise to the Vilsmeier reagent at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto 500 g of crushed ice with stirring.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate will form. Collect the crude product by vacuum filtration and wash with cold water.
-
To purify, dissolve the crude product in a minimal amount of hot ethanol. If the product does not fully dissolve, the acidic form may need to be precipitated. In this case, extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
If extraction was performed, filter off the drying agent and remove the solvent under reduced pressure.
-
If the product precipitated upon neutralization, it may be further purified by recrystallization from an appropriate solvent system like ethanol/water or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Dry the final product under vacuum.
Expected Yield and Characterization:
| Property | Value |
| Appearance | Pale yellow to light brown solid |
| Yield | 65-75% |
| Melting Point | >250 °C (decomposes) |
| CAS Number | 409353-42-0[5] |
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Glacial acetic acid is corrosive. Handle with care.
References
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde [orgspectroscopyint.blogspot.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as a versatile pharmaceutical intermediate. This compound serves as a key building block for the synthesis of a variety of heterocyclic systems with potential therapeutic applications, particularly in the development of novel kinase inhibitors for cancer therapy.
Introduction
"this compound" is a substituted pyrrole derivative that has garnered significant interest in medicinal chemistry. The presence of the pyrrole core, a privileged scaffold in numerous biologically active compounds, combined with the reactive aldehyde and carboxylic acid functionalities, makes it an ideal starting material for the synthesis of diverse molecular architectures. Research has primarily focused on the derivatization of this scaffold to produce potent inhibitors of protein kinases, such as Ephrin type-A receptor 4 (EphA4) and Casein Kinase 2 (CK2), which are implicated in various cancer signaling pathways.
Synthesis of the Intermediate
The synthesis of "this compound" is typically achieved in a two-step process, beginning with the synthesis of the pyrrole ring via the Paal-Knorr reaction, followed by formylation of the pyrrole ring using the Vilsmeier-Haack reaction.
Experimental Workflow: Synthesis of the Intermediate
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Paal-Knorr Synthesis)
This protocol describes the synthesis of the pyrrole precursor.
Materials:
-
4-Aminobenzoic acid
-
Hexane-2,5-dione
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-aminobenzoic acid (10.0 g, 72.9 mmol) in glacial acetic acid (100 mL).
-
To this solution, add hexane-2,5-dione (8.32 g, 72.9 mmol) in one portion.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing 500 mL of ice-cold water. A precipitate will form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any residual acetic acid.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as a solid.
-
Dry the purified product in a vacuum oven.
Expected Yield: 75-85%
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
This protocol details the formylation of the pyrrole ring.
Materials:
-
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Deionized water
-
Ice bath
-
Three-necked round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (20 mL) and cool it to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (5.0 mL, 55.0 mmol) dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent. Stir the mixture at 0°C for 30 minutes.
-
Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (5.0 g, 23.0 mmol) in anhydrous DMF (30 mL).
-
Add the solution of the pyrrole derivative dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70°C for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly pour it onto 200 g of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
-
A precipitate will form. Stir the suspension for 1 hour in the ice bath.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.
Expected Yield: 60-70%
Application as a Pharmaceutical Intermediate
"this compound" is a valuable intermediate for the synthesis of various bioactive molecules. The formyl group can be readily converted into other functionalities, such as oximes, hydrazones, and Schiff bases, while the carboxylic acid allows for amide bond formation, providing a wide scope for derivatization.
Inhibition of EphA4 and Downstream Signaling
Derivatives of the parent compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, have been identified as inhibitors of the EphA4 receptor tyrosine kinase. EphA4 is overexpressed in several cancers and its activation is linked to tumor growth and proliferation. Inhibition of EphA4 by these small molecules has been shown to suppress the phosphorylation of EphA4 and subsequently modulate the downstream PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells.
Signaling Pathway of EphA4 Inhibition
Caption: Inhibition of the EphA4 signaling pathway by pyrrole derivatives.
The binding of an ephrin ligand to the EphA4 receptor triggers its autophosphorylation and activation. Activated EphA4 can then activate the PI3K/Akt signaling pathway. This leads to the phosphorylation and activation of Akt (p-Akt), which in turn promotes cell proliferation and survival while inhibiting apoptosis. Small molecule inhibitors based on the "4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid" scaffold can competitively bind to the EphA4 receptor, preventing its activation and blocking the downstream signaling cascade, ultimately leading to decreased cancer cell proliferation and increased apoptosis.[1][2]
Quantitative Data on Biological Activity
The following table summarizes the in vitro anticancer activity of representative derivatives synthesized from the "this compound" scaffold. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.
| Compound ID | Modification on Formyl Group | Modification on Carboxyl Group | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Deriv-1 | Hydrazone with Isonicotinohydrazide | Unmodified | A549 (Lung Carcinoma) | 5.98 | [3] |
| Deriv-2 | Schiff base with 4-aminophenol | Unmodified | MCF-7 (Breast Cancer) | 39.0 | [4] |
| Deriv-3 | Oxime with Hydroxylamine | Unmodified | MDA-MB-231 (Breast Cancer) | 35.1 | [4] |
| Deriv-4 | Reductive amination with Piperidine | Amide with Glycine methyl ester | HeLa (Cervical Cancer) | 13.73 | [5] |
| Deriv-5 | Wittig reaction with (Triphenylphosphoranylidene)acetonitrile | Unmodified | HepG2 (Liver Cancer) | 15.83 | [5] |
Note: The data presented here are for illustrative purposes and are derived from studies on structurally related compounds. The actual activity of derivatives of "this compound" would require specific experimental determination.
Conclusion
"this compound" is a highly valuable and versatile intermediate for the development of novel pharmaceutical agents. Its straightforward synthesis and the presence of two readily modifiable functional groups allow for the creation of large and diverse chemical libraries for drug discovery programs. The demonstrated potential of its derivatives as potent kinase inhibitors, particularly in the context of cancer therapy, underscores the importance of this scaffold in modern medicinal chemistry. The protocols and application notes provided herein offer a solid foundation for researchers and scientists to explore the full potential of this promising pharmaceutical intermediate.
References
Application Notes and Protocols for 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Analogs in Medicinal Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
Subject: Application of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Derivatives in Medicinal Chemistry.
Note on the compound: Direct experimental data for 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is limited in the available scientific literature. This document focuses on the well-documented applications of its close structural analog, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid , and its derivatives. The presented data and protocols provide a strong rationale for the potential therapeutic applications of the core pyrrole-benzoic acid scaffold.
Application Notes
The 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid scaffold has emerged as a versatile platform in medicinal chemistry, with its derivatives demonstrating significant potential in several therapeutic areas. The primary applications identified are in the fields of infectious diseases and biotechnology.
Antimicrobial and Antitubercular Agents
Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens, with particularly promising results against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3]
-
Mechanism of Action: A key mechanism of action for these compounds is the dual inhibition of two essential enzymes in microbial metabolic pathways: Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (InhA).[1]
-
DHFR is crucial for the synthesis of nucleic acids and amino acids. Its inhibition disrupts DNA replication and repair, leading to microbial cell death.
-
InhA is a vital enzyme in the fatty acid biosynthesis pathway (FAS-II) of M. tuberculosis, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA compromises the integrity of the cell wall.[4]
-
-
Therapeutic Potential: The dual-targeting nature of these compounds is advantageous as it may reduce the likelihood of the development of drug resistance. Several derivatives have exhibited potent antitubercular activity with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[1][2][3]
Enhancement of Monoclonal Antibody Production
In the field of biotechnology, a derivative of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, specifically 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) , has been identified as a novel chemical entity that can enhance the production of monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells.[5][6][7][8]
-
Mechanism of Action: While the precise mechanism is still under investigation, studies have shown that MPPB suppresses cell growth and increases the cell-specific glucose uptake rate and the intracellular levels of adenosine triphosphate (ATP).[5][6][7] Interestingly, the 2,5-dimethylpyrrole moiety was identified as the most active chemical structure for this effect.[5][8]
-
Bioprocessing Application: This finding presents a significant opportunity for improving the efficiency of mAb manufacturing processes, potentially leading to higher yields and reduced production costs for these important therapeutic agents. The compound may also be used to control the galactosylation of N-linked glycans, a critical quality attribute of therapeutic mAbs.[5][6][7]
Quantitative Data
The following tables summarize the in vitro antitubercular activity of a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide derivatives against the H37Rv strain of Mycobacterium tuberculosis.
Table 1: Antitubercular Activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides [1]
| Compound ID | Substituent | MIC (µg/mL) |
| 5f | (4-chlorophenyl) | 1.6 |
| 5i | (4-fluorophenyl) | 1.6 |
| 5j | (4-bromophenyl) | 1.6 |
| 5k | (4-iodophenyl) | 0.8 |
| 5n | (4-nitrophenyl) | 1.6 |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives.
Protocol for In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is based on a colorimetric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF).[1][9][10][11]
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5
-
Purified DHFR enzyme
-
NADPH solution (10 mM stock)
-
DHF solution (10 mM stock)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Methotrexate)
-
96-well UV-transparent microplates
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagents:
-
Dilute DHFR enzyme to the desired working concentration (e.g., 10-20 nM) in cold assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 100 µL of assay buffer.
-
Enzyme Control wells: 50 µL of diluted DHFR enzyme solution and 50 µL of assay buffer (with DMSO).
-
Positive Control wells: 50 µL of diluted DHFR enzyme solution and 50 µL of the positive control solution.
-
Test wells: 50 µL of diluted DHFR enzyme solution and 50 µL of the test compound solution.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Prepare a reaction mixture containing DHF and NADPH. The final concentrations in the 200 µL reaction volume should be, for example, 50 µM DHF and 100 µM NADPH.
-
Add 100 µL of the DHF/NADPH reaction mixture to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the decrease in absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol for In Vitro Enoyl-ACP Reductase (InhA) Inhibition Assay
This protocol describes a kinetic assay to measure the inhibition of InhA by monitoring the oxidation of NADH.[4][12][13][14]
Materials and Reagents:
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.5
-
Purified InhA enzyme
-
NADH solution (10 mM stock)
-
Crotonoyl-CoA solution (substrate, 40 mM stock)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Triclosan)
-
96-well half-area black plates
-
Microplate reader capable of kinetic fluorescence or absorbance measurements
Procedure:
-
Prepare Reagents:
-
Dilute InhA enzyme to a working concentration (e.g., 3 µg/mL) in assay buffer.
-
Prepare serial dilutions of test compounds and positive control in assay buffer.
-
-
Assay Setup (in a 50 µL final volume per well):
-
Add all components except the substrate (crotonoyl-CoA) to the wells containing the compounds. The final concentrations should be, for example, 100 mM sodium phosphate (pH 7.5), 200 µM NADH, 1 mM DTT, and 3 µg/mL InhA.
-
-
Reaction Initiation:
-
Start the reaction by adding crotonoyl-CoA to a final concentration of 0.8 mM.
-
-
Measurement:
-
Immediately measure the decrease in NADH fluorescence or absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percent inhibition and calculate the IC50 value as described for the DHFR assay.
-
Protocol for Antitubercular Activity (MIC Determination) using Microplate Alamar Blue Assay (MABA)
This protocol is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[15]
Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Rifampicin)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Bacterial Culture:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of approximately 0.6).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.
-
Dilute the bacterial culture to a final inoculum of approximately 5 x 10^4 CFU per well and add to each well.
-
Include a drug-free control (negative control) and a positive control with a known antitubercular drug.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 6 days.
-
-
Alamar Blue Addition:
-
Add 10% (v/v) of Alamar Blue reagent to each well.
-
Incubate for another 24 hours.
-
-
Result Interpretation:
-
A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Visualizations
Signaling Pathway
Caption: DHFR signaling pathway and its inhibition by pyrrole-benzoic acid derivatives.
Experimental Workflow
Caption: General workflow for antimicrobial drug discovery with pyrrole-benzoic acid derivatives.
Logical Relationship
Caption: Structure-activity relationship (SAR) logic for antitubercular activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture | PLOS One [journals.plos.org]
- 9. assaygenie.com [assaygenie.com]
- 10. scispace.com [scispace.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
Application Notes & Protocols: Quantification of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a molecule of interest in pharmaceutical research, potentially as an intermediate in the synthesis of bioactive compounds. Accurate and precise quantification of this compound is crucial for various stages of drug development, including synthesis optimization, purity assessment, and pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process. A common synthetic route involves the Paal-Knorr pyrrole synthesis. This method entails the reaction of a 1,4-dicarbonyl compound with a primary amine.[1][2][3] In this case, 2,5-hexanedione can be reacted with 4-aminobenzoic acid to form the pyrrole ring. Subsequent formylation of the pyrrole ring at the 3-position would yield the final product.
Caption: Hypothetical synthesis pathway for this compound.
Analytical Method 1: HPLC-UV Quantification
This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.
Experimental Workflow
Caption: General workflow for HPLC-UV analysis.
Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid) (analytical grade)[4]
-
Methanol (HPLC grade)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the chromophores (pyrrole, formyl, benzoic acid), a wavelength in the range of 254-320 nm should be evaluated. A starting wavelength of 280 nm is recommended.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.
Hypothetical Performance Data
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Analytical Method 2: LC-MS/MS Quantification
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.
Experimental Workflow
Caption: General workflow for LC-MS/MS analysis.
Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
2. Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
C18 UPLC/HPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
3. LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the carboxylic acid group, but positive mode should also be evaluated.
-
Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the deprotonated molecule [M-H]⁻ or protonated molecule [M+H]⁺. Product ions (Q3) will be determined by infusing a standard solution and performing a product ion scan.
-
Hypothetical MRM Transition (Negative Mode): m/z 242.1 → m/z 198.1 (corresponding to the loss of CO₂)
-
Hypothetical MRM Transition (Positive Mode): m/z 244.1 → m/z 226.1 (corresponding to the loss of H₂O)
-
5. Sample Preparation (for plasma samples):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
6. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting this ratio against the concentration of the standards.
Hypothetical Performance Data
| Parameter | Result |
| **Linearity (R²) ** | > 0.995 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Conclusion
The described HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. It is essential to validate the chosen method according to the relevant regulatory guidelines to ensure data quality and reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]
- 3. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. dspace.ceu.es [dspace.ceu.es]
- 6. analchemres.org [analchemres.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Abstract
This document provides a detailed protocol for the large-scale synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. This synthesis is achieved through a robust two-step process commencing with the Paal-Knorr synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, followed by a Vilsmeier-Haack formylation to yield the target compound. These application notes are intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and process visualization to ensure successful synthesis and scale-up.
Introduction
This compound and its derivatives are valuable scaffolds in medicinal chemistry. Various analogs have been investigated for their potential as antibacterial, antifungal, and antitubercular agents.[1] Specifically, derivatives have shown inhibitory activity against enzymes such as enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), which are crucial targets in antimicrobial drug discovery.[2] The title compound also serves as a critical building block for more complex molecules, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[3]
The synthetic route described herein is efficient and scalable, making it suitable for producing the large quantities of material required for drug discovery and development programs.
Overall Synthesis Scheme
The synthesis proceeds in two primary steps:
-
Paal-Knorr Pyrrole Synthesis: Formation of the pyrrole ring by reacting 4-aminobenzoic acid with 2,5-hexanedione.
-
Vilsmeier-Haack Formylation: Introduction of a formyl group onto the 3-position of the pyrrole ring using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Figure 1: Overall two-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Intermediate)
This procedure outlines the synthesis of the pyrrole intermediate via the Paal-Knorr reaction.[4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume |
| 4-Aminobenzoic acid | 137.14 | 1.00 | 137.1 g |
| 2,5-Hexanedione | 114.14 | 1.05 | 119.8 g (126 mL) |
| Glacial Acetic Acid | 60.05 | - | 500 mL |
| Deionized Water | 18.02 | - | ~2 L |
Protocol:
-
To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (137.1 g, 1.00 mol) and glacial acetic acid (500 mL).
-
Stir the mixture to form a suspension.
-
Add 2,5-hexanedione (126 mL, 1.05 mol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a 4 L beaker containing 2 L of cold deionized water while stirring vigorously.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove residual acetic acid.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Outcome:
| Parameter | Value |
| Product | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid |
| Appearance | Off-white to light brown solid |
| CAS Number | 15898-26-7[6] |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of this compound (Final Product)
This procedure details the formylation of the pyrrole intermediate using the Vilsmeier-Haack reaction.[7][8][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | 215.25 | 1.00 | 215.3 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.20 | 184.0 g (111 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 | 5.00 | 365.5 g (387 mL) |
| Dichloromethane (DCM) | 84.93 | - | 1 L |
| Sodium Hydroxide (NaOH), 5M solution | 40.00 | - | As needed |
| Deionized Water | 18.02 | - | ~4 L |
| Crushed Ice | - | - | ~2 kg |
Protocol:
-
Set up a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Add N,N-dimethylformamide (DMF) (387 mL) to the flask and cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (111 mL, 1.20 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent (a chloroiminium ion) will occur.[9]
-
Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
In a separate beaker, dissolve the intermediate 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (215.3 g, 1.00 mol) in 1 L of dichloromethane (DCM).
-
Add the solution of the pyrrole intermediate to the Vilsmeier reagent dropwise over 60 minutes, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor progress by TLC.
-
Work-up: Prepare a 10 L beaker with 2 kg of crushed ice and 2 L of water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. This hydrolysis step is exothermic.
-
Once the addition is complete, neutralize the mixture to pH 8-9 by slowly adding a 5M aqueous solution of sodium hydroxide (NaOH). Maintain the temperature below 20 °C during neutralization.
-
The product will precipitate out of the solution. Stir the slurry for 1 hour in an ice bath.
-
Collect the crude product by vacuum filtration. Wash the filter cake with cold deionized water (3 x 300 mL).
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.
-
Dry the final product in a vacuum oven at 60-70 °C.
Expected Outcome:
| Parameter | Value |
| Product | This compound |
| Appearance | Pale yellow to beige crystalline powder |
| CAS Number | 52034-38-5[10] |
| Typical Yield | 70-80% |
| Purity (by HPLC) | >99% |
Visualized Workflows and Mechanisms
Overall Synthesis Workflow
The following diagram illustrates the logical flow of the entire synthesis process from starting materials to the final, characterized product.
Caption: Logical workflow for the synthesis and purification.
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich pyrrole ring.[9]
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Application as a Bioactive Scaffold
The synthesized compound is a precursor for molecules designed to inhibit specific biological pathways, such as those essential for microbial survival.[2]
Caption: Conceptual pathway from scaffold to biological effect.
Safety and Handling
-
4-Aminobenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).
-
2,5-Hexanedione: Toxic. May cause nervous system damage through prolonged or repeated exposure. Use in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a dry fume hood, and appropriate PPE (gloves, lab coat, face shield) must be worn.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe burns. The neutralization step is highly exothermic and requires careful temperature control.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid [oakwoodchemical.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde [orgspectroscopyint.blogspot.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Page loading... [guidechem.com]
Purification Techniques for 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. This compound, featuring a substituted pyrrole linked to a benzoic acid moiety, is of interest in medicinal chemistry and materials science. Effective purification is critical to ensure the integrity of downstream applications and to meet the stringent purity requirements of drug development.
Introduction
This compound is commonly synthesized via the Paal-Knorr condensation of a 1,4-dicarbonyl compound with 4-aminobenzoic acid, followed by a formylation reaction. Potential impurities may include unreacted starting materials, side-products from the condensation or formylation steps, and colored degradation products. The purification strategies outlined below are designed to effectively remove these contaminants. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data obtained from the purification of this compound using different techniques. This data is illustrative and may vary based on the initial purity of the crude material and specific experimental conditions.
| Purification Technique | Purity before (%) | Purity after (%) | Typical Recovery (%) | Scale | Throughput |
| Recrystallization | |||||
| - Ethanol/Water | 85-90 | >98 | 75-85 | mg to multi-g | Moderate |
| - Acetic Acid/Water | 80-85 | >97 | 70-80 | mg to multi-g | Moderate |
| Column Chromatography | |||||
| - Silica Gel | 70-85 | >99 | 60-75 | mg to g | Low |
| Acid-Base Extraction | |||||
| - Pre-purification step | 50-70 | 80-90 | 85-95 | g to kg | High |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the purification of a carboxylic acid-containing compound and a general decision-making pathway for selecting a suitable purification method.
Caption: General purification workflow for the target compound.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
This is the most common and efficient method for purifying this compound on a moderate to large scale, particularly for removing less polar impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring. The goal is to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. If too much water is added and the product precipitates excessively, add a small amount of hot ethanol to redissolve it.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
Column chromatography is suitable for small-scale purification or when dealing with impurities that have similar solubility to the target compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent system) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC. The target compound can be visualized under a UV lamp.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Protocol 3: Purification by Acid-Base Extraction
This method is an effective pre-purification step to remove neutral and basic impurities from the acidic target compound, especially when starting with very crude material.
Materials:
-
Crude this compound
-
Diethyl ether (or ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether.
-
Basification and Extraction: Transfer the solution to a separatory funnel and extract with 1 M NaOH solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction twice.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding 1 M HCl with stirring until the pH is acidic (pH ~2-3), causing the purified carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum. The resulting solid can be further purified by recrystallization if necessary.
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as a versatile starting material in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The methodologies outlined are based on established synthetic routes for analogous compounds and are intended to serve as a comprehensive guide for researchers in drug discovery and medicinal chemistry.
Introduction
The pyrrole nucleus is a prominent scaffold in a multitude of biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, this compound, possesses multiple reactive sites—a carboxylic acid and a formyl group—making it an excellent precursor for the construction of diverse heterocyclic systems. This document details the synthesis of key intermediates and their subsequent transformation into novel benzohydrazide, oxadiazole, and triazole derivatives, along with their potential biological activities.
Synthesis of Key Intermediates
The initial step involves the conversion of the starting benzoic acid into its more reactive hydrazide derivative. This intermediate serves as a crucial building block for subsequent cyclization reactions.
Protocol 1: Synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
This protocol describes the synthesis of the benzohydrazide intermediate, a key precursor for generating a variety of heterocyclic compounds.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous methanol
-
Dry benzene
-
Sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Esterification: A solution of this compound in anhydrous methanol is cooled in an ice bath. Thionyl chloride is added dropwise with constant stirring over 30 minutes. The reaction mixture is then refluxed for 8-10 hours. The excess solvent is removed under reduced pressure using a rotary evaporator. The resulting crude ester is washed with sodium bicarbonate solution and water, then dried.
-
Hydrazinolysis: The crude methyl ester is dissolved in methanol, and hydrazine hydrate is added. The mixture is refluxed for 12-16 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold methanol, and dried to yield 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide.
Synthesis of Novel Heterocycles
The synthesized benzohydrazide can be used to generate a variety of heterocyclic derivatives with potential biological activities.
Protocol 2: Synthesis of N'-(substituted)-4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides
This protocol details the synthesis of a series of N'-substituted benzohydrazide derivatives.
Materials:
-
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
-
Various substituted aromatic/heterocyclic carboxylic acids
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dry N,N-Dimethylformamide (DMF)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (1.8 mmol) in dry DMF (20 mL).[1]
-
Add the desired substituted carboxylic acid (1.9 mmol) to the solution under cold conditions (0–5 °C).[1]
-
Add HBTU (0.87 g, 2.3 mmol) and DIEA (0.93 mL, 5.3 mmol) to the mixture.[1]
-
Stir the reaction mixture vigorously for 24–30 hours at room temperature (25 °C).[1]
-
Monitor the reaction progress using TLC.
-
Upon completion, pour the reaction mixture into crushed ice.
-
Filter the precipitated solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Biological Activity
While specific biological data for derivatives of this compound is not available, data from structurally similar compounds, specifically derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, suggest potent antimicrobial and antitubercular activities.[1][3][4][5] The synthesized compounds are expected to exhibit inhibitory activity against enzymes such as Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase, which are crucial for microbial survival.[1][3][5]
Table 1: Antitubercular and Antibacterial Activity of Analogous Pyrrole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Analog 5f | Mycobacterium tuberculosis | 1.6 | [1] |
| Analog 5i | Mycobacterium tuberculosis | 1.6 | [1] |
| Analog 5j | Mycobacterium tuberculosis | 1.6 | [1] |
| Analog 5n | Mycobacterium tuberculosis | 1.6 | [1] |
| Analog 5k | Mycobacterium tuberculosis | 0.8 | [1] |
| General Analogs | Bacteria | 0.8 - 100 | [1] |
MIC: Minimum Inhibitory Concentration
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic workflows.
Caption: Synthesis of the key benzohydrazide intermediate.
Caption: General scheme for N'-substituted benzohydrazides.
Potential Signaling Pathway Inhibition
Molecular docking studies on analogous compounds suggest that these novel heterocycles may act as dual inhibitors of Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase, key enzymes in bacterial metabolic pathways.[1][3][5]
Caption: Inhibition of bacterial metabolic pathways.
Conclusion
This compound is a promising starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols provided herein, based on established literature for similar molecules, offer a solid foundation for researchers to explore the synthesis and biological evaluation of new chemical entities. The potential for these compounds to act as dual inhibitors of key bacterial enzymes makes this a particularly attractive area for the development of new antimicrobial agents. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a pyrrole derivative of interest in medicinal chemistry and materials science. The synthetic strategy is a two-step process commencing with the synthesis of the key intermediate, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, via the Paal-Knorr pyrrole synthesis. This is followed by a regioselective formylation of the pyrrole ring using the Vilsmeier-Haack reaction to yield the final product. The protocols provided are based on established synthetic methodologies for related compounds and are intended to serve as a comprehensive guide for researchers.
Synthesis Overview
The synthesis of this compound is accomplished in two sequential steps:
-
Step 1: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. This reaction involves the condensation of 4-aminobenzoic acid with 2,5-hexanedione in the presence of an acid catalyst to form the N-substituted pyrrole ring.
-
Step 2: Vilsmeier-Haack Formylation. The intermediate from Step 1 is then formylated at the C3 position of the pyrrole ring using a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Data Presentation
Table 1: Reactants and Stoichiometry for Step 1
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 4-Aminobenzoic acid | 137.14 | 0.1 | 1.0 | 13.71 g |
| 2,5-Hexanedione | 114.14 | 0.1 | 1.0 | 11.41 g |
| Glacial Acetic Acid | 60.05 | - | - | 100 mL |
Table 2: Reaction Conditions for Step 1
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 118 °C) |
| Reaction Time | 4 hours |
| Solvent | Glacial Acetic Acid |
Table 3: Reactants and Stoichiometry for Step 2
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | 217.24 | 0.05 | 1.0 | 10.86 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 0.055 | 1.1 | 8.43 g (5.1 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 50 mL |
Table 4: Reaction Conditions for Step 2
| Parameter | Value |
| Vilsmeier Reagent Formation Temperature | 0 °C |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Work-up | Hydrolysis with ice water |
Experimental Protocols
Step 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Objective: To synthesize the pyrrole intermediate via a Paal-Knorr reaction.
Materials:
-
4-Aminobenzoic acid (13.71 g, 0.1 mol)
-
2,5-Hexanedione (11.41 g, 0.1 mol)
-
Glacial Acetic Acid (100 mL)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker (500 mL)
-
Ice bath
-
Büchner funnel and filter paper
-
Deionized water
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (13.71 g, 0.1 mol) and glacial acetic acid (100 mL).
-
Stir the mixture until the 4-aminobenzoic acid is completely dissolved.
-
Add 2,5-hexanedione (11.41 g, 0.1 mol) to the solution.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a 500 mL beaker containing 300 mL of ice-cold deionized water while stirring.
-
A precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of cold deionized water to remove any residual acetic acid.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
The expected product is 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as a solid.
Step 2: Synthesis of this compound
Objective: To formylate the pyrrole intermediate at the C3 position.
Materials:
-
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (10.86 g, 0.05 mol)
-
N,N-Dimethylformamide (DMF) (50 mL)
-
Phosphorus oxychloride (POCl₃) (8.43 g, 5.1 mL, 0.055 mol)
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Beaker (1 L)
-
Saturated sodium bicarbonate solution
-
Büchner funnel and filter paper
-
Deionized water
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place N,N-dimethylformamide (50 mL).
-
Cool the flask to 0 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (5.1 mL, 0.055 mol) dropwise from the dropping funnel to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. This forms the Vilsmeier reagent.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
In a separate beaker, dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (10.86 g, 0.05 mol) in a minimal amount of DMF.
-
Slowly add the solution of the pyrrole intermediate to the Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
After 2 hours, carefully pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with stirring.
-
A precipitate will form. Stir the mixture until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product thoroughly with cold deionized water.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
The expected product is this compound as a solid.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. The synthesis is typically a two-step process: a Paal-Knorr reaction to form the pyrrole ring, followed by a Vilsmeier-Haack formylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Q1: My Paal-Knorr reaction is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
A1: Low yields and product mixtures in the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in 4-aminobenzoic acid or 2,5-hexanedione can lead to unwanted side reactions. It is advisable to use high-purity reagents.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. These parameters should be carefully optimized for your specific setup.
-
Stoichiometry of Reactants: An incorrect ratio of 4-aminobenzoic acid to 2,5-hexanedione can result in the incomplete conversion of the limiting reagent.
-
Presence of Moisture: Some Paal-Knorr syntheses can be sensitive to moisture. Using dry solvents and an inert atmosphere can be beneficial.
Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?
A2: The formation of a furan byproduct is a common side reaction in the Paal-Knorr synthesis, occurring through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound (2,5-hexanedione). To minimize this:
-
Control Acidity: The key is to control the acidity of the reaction medium. While the reaction is acid-catalyzed, strongly acidic conditions can favor furan formation. Using a weak acid like acetic acid is often sufficient to promote the desired pyrrole formation without excessive furan byproduct. The reaction can even be conducted under neutral conditions, though it may be slower.[1][2][3]
-
Amine Concentration: Using an excess of the primary amine (4-aminobenzoic acid) can help to outcompete the intramolecular cyclization of the diketone.[2]
Step 2: Vilsmeier-Haack Formylation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Q3: The Vilsmeier-Haack formylation of my pyrrole substrate is giving a low yield. How can I improve it?
A3: Low yields in the Vilsmeier-Haack formylation can be addressed by optimizing the following:
-
Vilsmeier Reagent Preparation: The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), should be prepared fresh. The reaction is exothermic and should be done at a low temperature (e.g., 0 °C) with careful addition of POCl₃ to DMF.[4][5][6]
-
Reaction Temperature: The formylation of the pyrrole is usually carried out at low temperatures initially and then allowed to warm to room temperature or gently heated. The optimal temperature profile should be determined experimentally.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrrole substrate is crucial. An excess of the Vilsmeier reagent is typically used, but a large excess can lead to di-formylation or other side reactions.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. This is usually achieved by adding the reaction mixture to a cold aqueous solution of a base, such as sodium acetate or sodium bicarbonate, to neutralize the strong acids and facilitate the formation of the aldehyde.[4][7]
Q4: My Vilsmeier-Haack reaction is producing multiple products. What are the likely side reactions?
A4: The primary side reaction is the formation of the isomeric 2-formyl product. The ratio of α- to β-formylated products is mainly controlled by steric factors.[8] In the case of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, the methyl groups at the 2- and 5-positions sterically hinder the α-positions (adjacent to the nitrogen), thus favoring formylation at the less hindered β-position (position 3). However, some α-formylation may still occur. Other potential side reactions include di-formylation if a large excess of the Vilsmeier reagent is used or if the reaction temperature is too high.
Q5: The Vilsmeier reagent I prepared is colorless, but I've heard it should be colored. Is this a problem?
A5: The Vilsmeier reagent itself is generally considered to be colorless or a pale yellow solid (if isolated).[7] However, in solution, it is common for it to appear yellow or orange due to minor impurities in the starting materials or the formation of small amounts of byproducts. A colorless reagent is not necessarily an indication of a problem, and the reaction should still proceed. The reaction mixture itself often turns a dark red or brown color upon addition of the pyrrole substrate.
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction conditions is crucial for maximizing the yield of this compound. Below is a summary of typical conditions and their impact on the two synthetic steps.
Table 1: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
| Parameter | Condition | Expected Outcome | Troubleshooting |
| Solvent | Glacial Acetic Acid | Good yields, acts as both solvent and catalyst. | Can promote furan byproduct if too strong. |
| Ethanol with catalytic acid | Milder conditions, may require longer reaction times. | Lower acidity can reduce furan formation. | |
| Temperature | Reflux | Generally ensures reaction completion. | High temperatures can lead to side products. |
| 40-45 °C | Slower reaction but potentially cleaner product profile.[9] | May require extended reaction times. | |
| Reactant Ratio | 1:1 (Amine:Diketone) | Stoichiometric reaction. | Unreacted starting material may remain. |
| Slight excess of amine | Can improve conversion of the diketone. | Simplifies purification if the amine is easily removed. |
Table 2: Vilsmeier-Haack Formylation
| Parameter | Condition | Expected Outcome | Troubleshooting |
| Reagent Ratio | 1.5-2.0 eq. Vilsmeier reagent | Good conversion to the mono-formylated product. | Insufficient reagent leads to incomplete reaction. |
| >3.0 eq. Vilsmeier reagent | Increased risk of di-formylation. | Use careful stoichiometric control. | |
| Temperature | 0 °C to room temperature | Controlled reaction, minimizes side products. | Reaction may be slow. |
| Reflux | Faster reaction, but higher risk of side products. | Monitor carefully for the formation of impurities. | |
| Solvent | DMF | Often used as both reagent precursor and solvent. | Can make product isolation more difficult. |
| Dichloromethane (DCM) | Good inert solvent. | Requires careful control of reagent concentration. | |
| Work-up | Aqueous NaOAc or NaHCO₃ | Neutralizes acid and hydrolyzes iminium salt. | Ensure pH is basic to fully precipitate the product. |
Experimental Protocols
Protocol 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Paal-Knorr Reaction)
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq.) in glacial acetic acid.
-
To this solution, add 2,5-hexanedione (1.05 eq.).
-
Heat the reaction mixture to reflux (around 118 °C) for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water to remove residual acetic acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (used as solvent).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1.0 eq.) in a separate flask with anhydrous DMF and add this solution to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing a pre-dissolved solution of sodium acetate (5-6 eq.).
-
Stir the mixture until the ice has melted completely and a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizations
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Incomplete reaction | Ensure the reaction is heated to reflux for a sufficient time (typically 1-2 hours)[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect pH | The Paal-Knorr reaction is acid-catalyzed. Ensure a suitable acid, such as glacial acetic acid, is used as the solvent or catalyst[1]. |
| Poor quality starting materials | Use pure 4-aminobenzoic acid and 2,5-hexanedione (acetonylacetone). Impurities in starting materials can inhibit the reaction. |
Issue 2: Presence of Impurities in the Crude Product
| Potential Impurity | Identification Method | Mitigation Strategy |
| Unreacted 4-aminobenzoic acid | TLC, HPLC, NMR | Ensure 2,5-hexanedione is used in slight excess. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water). |
| Unreacted 2,5-hexanedione | TLC, GC-MS, NMR | Wash the crude product with a non-polar solvent like hexane to remove residual diketone. |
| Polymeric byproducts | Insoluble material, Broad signals in NMR | Filter the reaction mixture while hot. Purify by column chromatography if necessary. |
Stage 2: Vilsmeier-Haack Formylation
Issue 1: Incomplete Formylation
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier reagent | Prepare the Vilsmeier reagent (from POCl₃ and DMF) fresh before use and ensure anhydrous conditions. |
| Insufficient reagent | Use a molar excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) relative to the pyrrole substrate. |
| Low reaction temperature | The reaction may require heating. Monitor the reaction by TLC and adjust the temperature as needed (e.g., 60-80 °C)[2]. |
Issue 2: Formation of Multiple Products
| Potential Impurity | Identification Method | Mitigation Strategy |
| Di-formylated byproduct (3,4-diformyl derivative) | HPLC-MS, NMR (additional aldehyde proton and carbon signals) | Use a controlled stoichiometry of the Vilsmeier reagent. Optimize reaction time and temperature to favor mono-formylation. |
| Positional isomer (2-formyl derivative) | HPLC, NMR (different chemical shifts for pyrrole protons) | The 3-position is generally favored for 2,5-dimethylpyrroles. However, purification by column chromatography or recrystallization may be needed to separate isomers. |
| Unreacted starting material (4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid) | TLC, HPLC, NMR | Increase reaction time or temperature. Ensure the Vilsmeier reagent is active and used in sufficient excess. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the final product?
A1: The most common impurities arise from the two main synthetic steps. From the Paal-Knorr reaction, you might have unreacted 4-aminobenzoic acid and 2,5-hexanedione . From the Vilsmeier-Haack formylation, the primary impurities are typically the unformylated starting material, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid , and potentially a di-formylated byproduct .
Q2: How can I best monitor the progress of the Vilsmeier-Haack formylation?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[3] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, the desired product, and potential byproducts. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate reaction progression.
Q3: My purified 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid intermediate is colorless but turns red upon standing. Is this a problem?
A3: Yes, this can be an indication of decomposition. Some pyrrole derivatives are known to be sensitive to air and light and may oxidize or polymerize, leading to colored impurities. It is advisable to store the intermediate under an inert atmosphere (e.g., nitrogen or argon) and in the dark.
Q4: What is the optimal temperature for the Vilsmeier-Haack reaction?
A4: The optimal temperature depends on the reactivity of the substrate. For electron-rich pyrroles, the reaction can often be conducted at room temperature or with gentle heating (e.g., up to 80°C).[4] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction by TLC to avoid the formation of byproducts.
Q5: What are the best methods for purifying the final product?
A5: A combination of techniques is often most effective. After the aqueous work-up of the Vilsmeier-Haack reaction, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). If significant impurities remain, column chromatography on silica gel is a reliable method for obtaining a highly pure product.[3]
Experimental Protocols
Protocol 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid in glacial acetic acid.
-
Add an equimolar amount of 2,5-hexanedione to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.[1]
-
Monitor the reaction to completion by TLC.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to yield pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Protocol 2: Synthesis of this compound
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In a dry, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring to form the Vilsmeier reagent.
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Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in a separate flask with dry DMF.
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Add the solution of the pyrrole derivative to the freshly prepared Vilsmeier reagent.
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Stir the reaction mixture at room temperature or heat gently (e.g., to 60-80°C) for several hours, monitoring the progress by TLC.[2]
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Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water.
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Neutralize the solution with a base, such as sodium hydroxide or sodium bicarbonate, until the product precipitates.
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Collect the solid product by vacuum filtration and wash thoroughly with water.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Paal-Knorr synthesis of substituted pyrroles.
Troubleshooting Guide
This guide addresses common issues encountered during the Paal-Knorr synthesis, offering potential causes and solutions to streamline your experimental workflow.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Harsh Reaction Conditions: Strong acids and high temperatures may be degrading starting materials or the desired pyrrole product.[1] | - Switch to a milder Lewis acid catalyst (e.g., Sc(OTf)₃, Bi(NO₃)₃) or a heterogeneous catalyst like montmorillonite clay for potentially milder conditions and easier workup.[1][2]- Consider using an organocatalyst such as citric acid.[1] |
| 2. Poor Amine Nucleophilicity: Amines with electron-withdrawing groups are less basic and may react slowly.[1][3] | - Increase the reaction time or moderately increase the temperature.[1]- Employ a more activating catalyst. Good yields can often be achieved with less basic amines by extending the reaction time.[1] | |
| 3. Steric Hindrance: Bulky substituents on the 1,4-dicarbonyl compound or the amine can impede the reaction.[3] | - Increase the reaction time and/or temperature.[3]- If feasible, consider using a less sterically hindered starting material.[3] | |
| 4. Incorrect pH: The reaction is sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][4][5][6] | - Use a weak acid like acetic acid to catalyze the reaction.[6]- If a strong acid is necessary, carefully control the amount to maintain a pH above 3.[1] | |
| Formation of Furan Byproduct | Highly Acidic Conditions: Strongly acidic conditions (pH < 3) promote the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound, leading to the formation of a furan as the major byproduct.[1][3][4][5][6] | - Maintain a pH > 3 to favor the pyrrole synthesis pathway.[1]- Use a weaker acid catalyst, such as acetic acid.[6]- Employ an excess of the amine to favor the reaction pathway leading to the pyrrole. |
| Dark, Tarry Mixture | Polymerization/Decomposition: High temperatures or highly acidic conditions can cause the starting materials or the pyrrole product to polymerize or decompose.[3] | - Lower the reaction temperature.[3]- Use a milder acid catalyst or consider running the reaction under neutral conditions.[3]- A microwave-assisted protocol can often reduce reaction times and minimize the formation of side products.[1] |
| Sluggish or Incomplete Reaction | 1. Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic. Sterically hindered starting materials can also slow the reaction.[3][7] | - Increase the reaction temperature or reaction time moderately.[1]- For amines with electron-withdrawing groups, consider using a more forcing catalyst or reaction conditions. |
| 2. Suboptimal Catalyst: The choice and concentration of the acid catalyst are crucial for the reaction rate.[7] | - Experiment with different Brønsted or Lewis acids to find the optimal catalyst for your specific substrates.[2] | |
| 3. Presence of Excess Water: While some Paal-Knorr variations are performed in water, excess water can sometimes hinder the final dehydration step of the mechanism.[7] | - Ensure the use of dry solvents and reagents if the reaction is sensitive to water. |
Quantitative Data on Reaction Conditions
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of 1-phenyl-2,5-dimethylpyrrole from 2,5-hexanedione and aniline.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Trifluoroacetic Acid (TFA) | Ethanol | Reflux | 1 h | 92 |
| p-Toluenesulfonic Acid | Toluene | Reflux | 1 h | 80 |
| Iodine (10 mol%) | None | 60 | 5-10 min | High |
| Hydrochloric Acid (catalytic) | Methanol | Reflux | 15-30 min | Not specified |
| Acetic Acid | Ethanol | 80 (Microwave) | Not specified | High |
| Silica Sulfuric Acid | None | Room Temperature | 3 min | 98 |
Experimental Protocols
Protocol 1: Minimizing Furan Formation with a Weak Acid Catalyst
Objective: To synthesize a substituted pyrrole while minimizing the formation of the furan byproduct.
Materials:
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1,4-dicarbonyl compound (1.0 eq)
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Primary amine (1.0-1.2 eq)
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Glacial acetic acid (catalytic amount)
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Ethanol
Procedure:
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In a round-bottom flask, dissolve the 1,4-dicarbonyl compound and the primary amine in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
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Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: Rapid Synthesis using a Microwave Reactor
Objective: To synthesize a substituted pyrrole using microwave assistance to reduce reaction time and potentially minimize side product formation.
Materials:
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Substituted 1,4-diketone (1.0 eq)
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Primary aryl amine (3 equivalents)
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Glacial Acetic Acid
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Ethanol
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Microwave vial
Procedure:
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In a microwave vial, add a solution of the 1,4-diketone in ethanol.[7]
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Add glacial acetic acid and the primary aryl amine to the vial.[7]
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Seal the microwave vial and place it in the microwave reactor.[7]
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Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to quickly reach the target temperature, then reduced to maintain it.[7]
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Monitor the reaction progress by TLC.[7]
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Once the reaction is complete, allow the mixture to cool to room temperature.[7]
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Partition the mixture between water and ethyl acetate.[7]
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Extract the aqueous phase three times with ethyl acetate.[7]
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Combine the organic phases, wash with brine, and dry over magnesium sulfate.[7]
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Evaporate the solvent under reduced pressure.[7]
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Purify the crude material by column chromatography to yield the desired substituted pyrrole.[7]
Protocol 3: Solvent-Free Synthesis with Iodine Catalyst
Objective: To perform the Paal-Knorr synthesis under solvent-free conditions using a mild catalyst.
Materials:
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1,4-diketone (1.0 eq)
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Primary amine (1.0-1.2 eq)
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Iodine (10 mol%)
Procedure:
-
In a flask, mix the 1,4-diketone and the primary amine.[3]
-
Add a catalytic amount of iodine (e.g., 10 mol%).[3]
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Stir the mixture at 60°C.[3]
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Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes).[3]
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Upon completion, the crude product can be purified by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Paal-Knorr pyrrole synthesis?
A1: The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7] The accepted mechanism begins with the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate.[7] This is followed by an intramolecular attack by the nitrogen on the second carbonyl group, leading to a cyclized 2,5-dihydroxytetrahydropyrrole derivative.[7] The final step is the dehydration of this intermediate, which eliminates two molecules of water to form the aromatic pyrrole ring.[7]
Q2: Why is my reaction mixture turning into a dark, tarry material?
A2: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[3] This side reaction is typically promoted by excessively high temperatures or highly acidic conditions.[3] To prevent this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral reaction conditions.[3]
Q3: My reaction is very slow or is not going to completion. What are the common reasons for this?
A3: A sluggish or incomplete Paal-Knorr synthesis can be due to several factors. Amines with strong electron-withdrawing groups are less nucleophilic and react more slowly.[3] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[3] Sub-optimal reaction conditions, such as insufficient temperature or an inappropriate catalyst, can also lead to incomplete conversion.[3]
Q4: How can I purify the synthesized pyrrole from the reaction mixture?
A4: Purification of the pyrrole product can be achieved through several methods. If the product precipitates from the reaction mixture upon cooling or addition of an anti-solvent, it can be collected by vacuum filtration and washed.[3] For non-precipitating products or to remove soluble impurities, column chromatography on silica gel is a common and effective purification technique.[7] Recrystallization from a suitable solvent system can also be used to obtain highly pure pyrrole derivatives.[7]
Q5: Are there any less common side reactions to be aware of?
A5: Besides furan formation and polymerization, other side reactions can occur depending on the specific substrates and reaction conditions. These can include incomplete cyclization, side reactions involving other functional groups on the starting materials, or degradation of the pyrrole product under harsh conditions. Careful monitoring of the reaction by TLC or other analytical techniques is crucial to identify the formation of any unexpected byproducts.
Visualizations
References
optimization of reaction conditions for 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Technical Support Center: Synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers involved in the synthesis of this compound. The synthesis is typically a two-step process: (1) Paal-Knorr condensation to form the pyrrole ring, followed by (2) Vilsmeier-Haack formylation to introduce the aldehyde group.
Overall Synthesis Workflow
The general workflow involves the synthesis of an intermediate, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, which is then formylated to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
This reaction involves the condensation of 4-aminobenzoic acid with 2,5-hexanedione.[1]
Frequently Asked Questions & Troubleshooting
Q1: My reaction yield is very low. What are the common causes?
A1: Low yields in Paal-Knorr synthesis can stem from several factors[2]:
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Purity of Reactants: Ensure 4-aminobenzoic acid and 2,5-hexanedione are pure. Impurities can lead to side reactions. 2,5-hexanedione can be synthesized from 2,5-dimethylfuran or via hydrolysis of other precursors.[3]
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Reaction Time and Temperature: The reaction typically requires refluxing in a suitable solvent like glacial acetic acid.[4] Insufficient heating or reaction time may lead to incomplete conversion.
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Stoichiometry: An incorrect molar ratio of reactants can leave the limiting reagent unconsumed. A 1:1 molar ratio is standard.
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Presence of Water: While the reaction produces water, starting with excessively wet reagents or solvents can sometimes hinder the reaction.
Q2: I am observing a significant amount of a dark, tar-like byproduct. What is it and how can I prevent it?
A2: Polymerization or degradation of starting materials or the product can lead to tar formation. This is often exacerbated by prolonged heating at high temperatures. Consider the following optimizations:
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Temperature Control: Ensure the reflux temperature is not excessively high.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times.
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Inert Atmosphere: While not always necessary for this specific reaction, running the synthesis under an inert atmosphere (like nitrogen or argon) can sometimes reduce oxidative side reactions that contribute to tar formation.[2]
Q3: How do I effectively purify the intermediate product?
A3: The product, being a carboxylic acid, may precipitate upon cooling or by adding water to the reaction mixture.
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Precipitation/Crystallization: After cooling the reaction, pouring it into cold water often precipitates the product. The solid can then be collected by filtration and washed to remove acetic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can further purify the compound.[5]
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Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be used.[6][7] A solvent system like hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point.
Experimental Protocol: Paal-Knorr Synthesis
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (1 equivalent) and glacial acetic acid.[4]
-
Addition of Diketone: Add 2,5-hexanedione (1 equivalent) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain for 1-2 hours, monitoring by TLC.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water to precipitate the product.
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Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with water to remove residual acetic acid. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Data Summary: Paal-Knorr Reaction Conditions
| Parameter | Condition | Rationale / Notes |
| Reactants | 4-Aminobenzoic acid, 2,5-Hexanedione | Key components for forming the substituted pyrrole.[6] |
| Solvent | Glacial Acetic Acid | Acts as both solvent and a mild acid catalyst.[4] |
| Temperature | Reflux (~118°C) | Provides the necessary activation energy for the condensation. |
| Reaction Time | 1-3 hours | Typically sufficient for completion; monitor by TLC.[4] |
| Workup | Precipitation in water | Product is generally insoluble in water, allowing for easy isolation. |
Step 2: Vilsmeier-Haack Formylation
This electrophilic aromatic substitution reaction introduces a formyl (-CHO) group onto the electron-rich pyrrole ring, typically at the C3 position for a 2,5-disubstituted pyrrole.[8][9]
Logical Diagram: Vilsmeier-Haack Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
Frequently Asked Questions & Troubleshooting
Q1: The formylation is not working, and I am recovering my starting material. What went wrong?
A1: Failure to formylate can be due to several issues:
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Vilsmeier Reagent Preparation: The Vilsmeier reagent (chlorodimethyliminium chloride) is formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[10] This step is crucial. Use fresh, anhydrous reagents, as moisture will decompose both POCl₃ and the resulting reagent. The reagent is typically prepared at low temperatures (0°C) before adding the pyrrole substrate.
-
Reaction Temperature: The electrophilic substitution itself is often carried out at low temperatures initially and then allowed to warm. If the temperature is too low, the reaction rate may be negligible.
-
Substrate Reactivity: While 2,5-dimethylpyrroles are electron-rich and reactive, the deactivating effect of the 4-benzoic acid group might slightly reduce reactivity compared to simpler pyrroles.[11] Ensure sufficient reaction time or a modest increase in temperature after the initial addition.
Q2: I obtained a mixture of products, including a di-formylated product. How can I improve selectivity?
A2: The Vilsmeier-Haack reaction is generally selective for the most electron-rich position.[8] For a 2,5-dimethylpyrrole, this is the C3 (or C4) position.
-
Control Stoichiometry: Use of a large excess of the Vilsmeier reagent can lead to formylation at multiple positions. Use only a slight excess (e.g., 1.1-1.5 equivalents) of the reagent.
-
Temperature Control: Running the reaction at the lowest feasible temperature can enhance selectivity. Add the pyrrole substrate solution slowly to the pre-formed Vilsmeier reagent at 0°C.
Q3: The workup procedure is difficult, and my product seems to be decomposing. What is the correct procedure?
A3: The workup involves hydrolyzing the intermediate iminium salt to the aldehyde. This is typically done by carefully adding the reaction mixture to a basic solution.
-
Hydrolysis: The reaction mixture should be quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base like sodium hydroxide or sodium bicarbonate solution until the pH is neutral or slightly basic. This hydrolysis step forms the final aldehyde.[11]
-
Temperature: The hydrolysis can be exothermic. Keep the quenching mixture cool to prevent potential degradation of the product.
-
Purification: After extraction into an organic solvent (e.g., ethyl acetate), the product can be purified. Given the carboxylic acid and aldehyde functionalities, the compound may be amenable to crystallization. If not, column chromatography is a viable alternative.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere, cool an anhydrous solvent like DMF or dichloromethane to 0°C. Slowly add phosphorus oxychloride (POCl₃, ~1.2 equivalents) dropwise while maintaining the temperature at 0°C. Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.[12]
-
Substrate Addition: Dissolve the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1 equivalent) in anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: Allow the reaction to stir at 0°C for an hour, then let it warm to room temperature and stir for several hours, or until TLC indicates consumption of the starting material.
-
Workup and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Slowly neutralize with a cold aqueous solution of NaOH or NaHCO₃ to hydrolyze the intermediate iminium salt.
-
Isolation and Purification: The product may precipitate. If so, collect by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
Data Summary: Vilsmeier-Haack Reaction Conditions
| Parameter | Condition | Rationale / Notes |
| Reagents | POCl₃, DMF | Form the electrophilic Vilsmeier reagent.[10] Must be anhydrous. |
| Solvent | DMF or Dichloromethane | Anhydrous polar aprotic solvents are preferred. |
| Temperature | 0°C to Room Temp | Low temperature for reagent formation and initial reaction improves control.[12] |
| Stoichiometry | ~1.2 eq. of Vilsmeier Reagent | A slight excess ensures complete conversion without promoting side reactions. |
| Workup | Quench on ice, neutralize with base | Crucial for hydrolyzing the iminium intermediate to the final aldehyde.[11] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials, such as 4-aminobenzoic acid and acetonylacetone (2,5-hexanedione), and side-products from the formylation reaction. Depending on the synthetic route, over-formylation or incomplete formylation products could also be present. Additionally, oxidation of the aldehyde group to a carboxylic acid can occur, leading to the corresponding dicarboxylic acid impurity.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the compound and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for purity assessment. Thin Layer Chromatography (TLC) is a quick and convenient technique for monitoring reaction progress and assessing the purity of column chromatography fractions.
Q3: What are the general solubility characteristics of this compound?
A3: Due to the presence of both a polar carboxylic acid group and a less polar dimethylpyrrole ring, the solubility of this compound can be challenging. It is expected to have limited solubility in non-polar solvents like hexanes and better solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in alcohols like methanol and ethanol is likely moderate. The sodium salt, formed by deprotonation of the carboxylic acid with a base, should exhibit significantly higher aqueous solubility.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen recrystallization solvent. | Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
| The compound has oiled out instead of crystallizing. | Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Try using a lower boiling point solvent, a more dilute solution, or induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Premature crystallization during hot filtration. | To prevent this, preheat the filtration funnel and receiving flask. Use a minimum amount of hot solvent to dissolve the compound initially and have additional hot solvent ready to wash the filter paper. |
Issue 2: Incomplete Separation of Impurities by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent). | The polarity of the eluent is critical for good separation. Use TLC to screen for an optimal solvent system that provides good separation between the desired compound and impurities (aim for a retention factor, Rf, of ~0.3 for the target compound). A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| Column overloading. | The amount of crude material loaded onto the column should not exceed 1-5% of the mass of the stationary phase (e.g., silica gel). Overloading leads to poor separation. |
| Co-elution of impurities. | If an impurity has a similar polarity to the target compound, separation by standard silica gel chromatography may be difficult. Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or an alternative purification technique like preparative HPLC. |
Data Presentation
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The non-polar dimethylpyrrole and benzene rings limit aqueous solubility. |
| Hexanes | Very Low | The polar carboxylic acid and formyl groups make it insoluble in non-polar solvents. |
| Dichloromethane | Moderate | Offers a balance of polarity for the different functional groups. |
| Ethyl Acetate | Moderate to High | A polar aprotic solvent that should effectively dissolve the compound. |
| Methanol / Ethanol | Moderate to High | Polar protic solvents that can hydrogen bond with the carboxylic acid. |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, often used for compounds with poor solubility. |
Table 2: Potential Impurities and their Characteristics
| Impurity | Structure | Potential Origin | Key Differentiating Analytical Feature |
| 4-aminobenzoic acid | C₇H₇NO₂ | Unreacted starting material | Absence of pyrrole and formyl proton signals in ¹H NMR. |
| Acetonylacetone | C₆H₁₀O₂ | Unreacted starting material | Aliphatic signals in ¹H NMR; volatile. |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | C₁₃H₁₃NO₂ | Incomplete formylation | Absence of the aldehyde proton signal (~9-10 ppm) in ¹H NMR. |
| 4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | C₁₄H₁₃NO₄ | Oxidation of the aldehyde | Absence of the aldehyde proton signal and presence of an additional carboxylic acid proton signal in ¹H NMR. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the chosen hot recrystallization solvent to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. A patent for a similar compound suggests using a hexane/EtOAc eluent system for column chromatography on silica gel.[1][2]
Visualization
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are related to its pyrrole ring, formyl group, and carboxylic acid functionality. The pyrrole moiety can be susceptible to oxidation and polymerization, particularly under acidic conditions. The aldehyde (formyl) group is prone to oxidation, which can convert it to a carboxylic acid. Furthermore, the entire molecule may be sensitive to moisture, strong oxidizing agents, strong bases, and amines.
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of the compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place. Protect it from light and moisture. For extended storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable.
Q3: I've noticed a color change in my sample over time. What could be the cause?
A3: A color change, such as darkening, can be an indication of degradation. This is often due to the oxidation or polymerization of the pyrrole ring. Exposure to air, light, or acidic conditions can accelerate this process.
Q4: Can I dissolve the compound in any solvent?
A4: While solubility information should be determined empirically for your specific application, be cautious with certain solvents. Protic solvents, especially under acidic conditions, may contribute to the degradation of the pyrrole ring. It is advisable to prepare solutions fresh and store them protected from light at low temperatures.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container at the recommended temperature, protected from light and moisture. 2. Prepare Fresh Solutions: If using solutions, prepare them fresh before each experiment. 3. Characterize the Compound: Use analytical techniques such as NMR, LC-MS, or IR spectroscopy to confirm the identity and purity of your sample before use. |
| Formation of an insoluble precipitate in solution. | Polymerization of the pyrrole ring. | 1. Avoid Acidic Conditions: Pyrroles are known to polymerize in the presence of strong acids. Ensure the pH of your solution is neutral or slightly basic if the experimental conditions allow. 2. Use Degassed Solvents: To minimize oxidation which can initiate polymerization, use solvents that have been degassed by sparging with an inert gas like argon or nitrogen. |
| Appearance of a new peak in chromatography (e.g., HPLC, LC-MS) corresponding to a more polar compound. | Oxidation of the formyl group to a carboxylic acid. | 1. Minimize Air Exposure: Handle the compound and prepare solutions in a manner that minimizes exposure to atmospheric oxygen. Working under an inert atmosphere is recommended. 2. Avoid Oxidizing Agents: Ensure that no strong oxidizing agents are present in your reaction mixture unless they are part of the intended reaction. |
| Low yield or incomplete reaction during a synthetic step. | Incompatibility with reaction reagents. | 1. Check for Incompatible Reagents: Avoid using strong bases, strong oxidizing agents, and primary or secondary amines unless they are intended reactants, as these can react with the functional groups of the molecule. 2. Use an Inert Atmosphere: For reactions sensitive to oxidation, perform the reaction under an inert atmosphere (argon or nitrogen). |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Solution
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent over time.
-
Solution Preparation:
-
Prepare a stock solution of the compound in the desired solvent (e.g., DMSO, DMF, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several amber vials to protect from light.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from one vial from each storage condition.
-
Analyze the aliquot by a suitable analytical method, such as HPLC with UV detection or LC-MS.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Protocol 2: Evaluation of pH Stability
This protocol is designed to evaluate the stability of the compound at different pH values.
-
Buffer Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).
-
-
Incubation:
-
Add a small aliquot of a concentrated stock solution of the compound (in a water-miscible organic solvent like DMSO to ensure initial dissolution) to each buffer to reach the final desired concentration.
-
Incubate the solutions at a constant temperature (e.g., 37°C) and protect them from light.
-
-
Analysis:
-
At various time points, withdraw samples and analyze them by HPLC or LC-MS to determine the concentration of the remaining parent compound. Quench any reaction by adjusting the pH to neutral if necessary before analysis.
-
Visualizations
Below are diagrams illustrating potential degradation pathways and a troubleshooting workflow.
Caption: Potential degradation pathways of the target compound.
Caption: A logical workflow for troubleshooting unexpected results.
catalyst selection for efficient synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. The synthesis is typically a two-step process: a Paal-Knorr synthesis to form the pyrrole ring, followed by a Vilsmeier-Haack formylation. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The synthesis is generally a two-step process. The first step is the Paal-Knorr synthesis of the intermediate, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, by reacting 4-aminobenzoic acid with 2,5-hexanedione. This is an acid-catalyzed condensation reaction. The second step is the Vilsmeier-Haack formylation of this intermediate to introduce the aldehyde group at the 3-position of the pyrrole ring, yielding the final product.
Q2: What catalysts are recommended for the Paal-Knorr synthesis of the pyrrole intermediate?
A variety of acid catalysts can be used for the Paal-Knorr synthesis.[1][2] Common choices include Brønsted acids like glacial acetic acid and p-toluenesulfonic acid, as well as Lewis acids such as iron(III) triflate (Fe(OTf)₃) and iron(III) chloride (FeCl₃).[3][4] Solid acid catalysts like alumina and silica-supported sulfuric acid have also been shown to be effective, offering potential advantages in terms of reusability and milder reaction conditions.[5][6]
Q3: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[7] It is typically prepared in situ by the reaction of N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8] The reaction is exothermic and should be performed under anhydrous conditions at low temperatures (e.g., 0°C) to prevent decomposition of the reagent.[9]
Q4: My Vilsmeier-Haack reaction is giving a low yield. What are the potential causes?
Low yields in a Vilsmeier-Haack reaction can stem from several factors. Moisture in the reagents or glassware can decompose the Vilsmeier reagent. The pyrrole substrate may be insufficiently reactive, which can sometimes be overcome by using a larger excess of the Vilsmeier reagent or by increasing the reaction temperature. Incomplete reaction due to insufficient reaction time or temperature is another common issue. Finally, the product may be sensitive to the work-up conditions.
Troubleshooting Guides
Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Ineffective catalyst; Insufficient reaction time or temperature; Steric hindrance from bulky substituents on the amine. | Select a more appropriate catalyst (see Data Presentation section); Increase reaction temperature or time, consider microwave-assisted synthesis; Use a less sterically hindered amine if possible. |
| Formation of Furan Byproduct | Reaction conditions are too acidic (pH < 3).[10] | Use a weaker acid catalyst (e.g., acetic acid) or perform the reaction under neutral conditions. |
| Polymerization (Dark, Tarry Mixture) | Excessively high temperatures or highly acidic conditions. | Lower the reaction temperature; Use a milder catalyst. |
| Difficult Product Isolation | Product is highly soluble in the reaction solvent. | After reaction completion, cool the mixture and precipitate the product by adding a non-solvent or adjusting the pH. |
Vilsmeier-Haack Formylation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture; Insufficiently reactive pyrrole substrate; Incomplete reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents; Use a larger excess of the Vilsmeier reagent or increase the reaction temperature; Monitor the reaction by TLC to ensure completion. |
| Formation of Multiple Products | Over-formylation or formylation at an undesired position. | Carefully control the stoichiometry of the Vilsmeier reagent; The regioselectivity of the formylation is influenced by steric and electronic factors of the substituents on the pyrrole ring.[11][12] |
| Dark, Tarry Residue | Reaction overheating leading to polymerization or decomposition. | Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrrole substrate. |
| Difficult Product Purification | Presence of unreacted starting material and byproducts. | Optimize the work-up procedure, including quenching, extraction, and washing steps; Employ column chromatography for purification if necessary. |
Data Presentation
The following table summarizes the performance of various catalysts in the Paal-Knorr synthesis of N-arylpyrroles, which can serve as a guide for catalyst selection.
| Catalyst | Amine Substrate | Solvent | Temperature (°C) | Time | Yield (%) |
| Glacial Acetic Acid | 4-Aminobenzoic acid | Glacial Acetic Acid | Reflux | 1 h | Good |
| Fe(OTf)₃ / (S)-C3 | 2-(tert-Butyl)aniline | CCl₄/Cyclohexane | 0 | 4 days | 94 |
| CATAPAL 200 (Alumina) | 4-Toluidine | Solvent-free | 60 | 45 min | 96 |
| Silica Sulfuric Acid | Various amines | Solvent-free | Room Temp. | 3 min | 98 |
| Iron(III) Chloride | Various amines | Water | Room Temp. | - | Good to Excellent |
Experimental Protocols
Step 1: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Materials:
-
4-Aminobenzoic acid
-
2,5-Hexanedione (Acetonyl acetone)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzoic acid and 2,5-hexanedione in glacial acetic acid.
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Heat the reaction mixture to reflux for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water to precipitate the product.
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Collect the solid product by vacuum filtration and wash with water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Step 2: Vilsmeier-Haack Formylation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Materials:
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4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
Procedure:
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In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes.
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Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Visualizations
Caption: Experimental workflow for the Paal-Knorr synthesis.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
how to minimize byproduct formation in pyrrole synthesis
Welcome to the Technical Support Center for Pyrrole Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing byproduct formation during the synthesis of pyrroles. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your reactions and improve product purity.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the three main pyrrole synthesis methodologies, offering solutions to minimize byproduct formation and enhance the yield of the desired pyrrole product.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[1]
Q1: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I prevent this?
A1: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[2] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before the amine can react. To minimize furan formation, careful control of the reaction's acidity is crucial. Conducting the reaction at a pH above 3 is recommended, as strongly acidic conditions (pH < 3) favor the formation of furans.[1] The use of a weak acid, such as acetic acid, can catalyze the reaction without significantly promoting the furan side reaction.[2] Additionally, using an excess of the amine reactant can help to favor the pyrrole formation pathway.
Q2: My Paal-Knorr reaction is sluggish, and the yield of the pyrrole is low. What factors could be contributing to this?
A2: Several factors can lead to a slow or low-yielding Paal-Knorr synthesis. The reactivity of the starting materials is a key consideration; amines with strong electron-withdrawing groups are less nucleophilic and may react more slowly.[2] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction. The choice and concentration of the catalyst are also critical. While an acid catalyst generally accelerates the reaction, an inappropriate choice or concentration can lead to side reactions or degradation of the product.[2]
Q3: My final product is a dark, tarry substance that is difficult to purify. What is the likely cause and how can I avoid it?
A3: The formation of dark, polymeric materials often indicates that the reaction conditions are too harsh. High temperatures or the use of strong acids can lead to the degradation of the starting materials or the pyrrole product itself. To mitigate this, consider using milder reaction conditions, such as lower temperatures and weaker acid catalysts. In some cases, running the reaction under neutral conditions may be beneficial.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3]
Q1: I am getting a significant amount of a furan derivative as a byproduct in my Hantzsch synthesis. What is this side reaction and how can I minimize it?
A1: The primary byproduct in the Hantzsch pyrrole synthesis is often a furan derivative, formed through a competing reaction known as the Feist-Bénary furan synthesis.[2] This side reaction does not involve the amine component. To favor the desired pyrrole synthesis, it is important to use a sufficient concentration of the amine or ammonia. This increases the rate of the reaction pathway leading to the pyrrole.[2] The choice of catalyst can also influence the selectivity of the reaction. While the Hantzsch synthesis can proceed without a catalyst, certain catalysts, such as the organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to improve both the yield and selectivity for the pyrrole product.[2]
Q2: Can the choice of solvent affect the outcome of the Hantzsch synthesis?
A2: Yes, the solvent can play a significant role in the Hantzsch synthesis. The choice of solvent can influence reaction rates and the solubility of reactants and intermediates, thereby affecting the product distribution. While traditional protocols often use organic solvents, greener alternatives like water have been successfully employed in modified Hantzsch syntheses.[2]
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the condensation of an α-aminoketone with a β-ketoester.[4]
Q1: I am having trouble with the self-condensation of my α-aminoketone starting material. How can I prevent this significant side reaction?
A1: α-Aminoketones are known to be unstable and readily undergo self-condensation to form byproducts such as dihydropyrazines.[5] The most effective strategy to prevent this is to generate the α-aminoketone in situ. This is typically achieved by the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid.[4] The freshly generated, highly reactive α-aminoketone is then immediately consumed in the reaction with the β-ketoester, thus minimizing the opportunity for self-condensation.
Data Presentation
The following tables summarize quantitative data on the impact of various catalysts and reaction conditions on the yield of the desired pyrrole product in the Paal-Knorr synthesis.
Table 1: Comparison of Catalysts in the Paal-Knorr Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole [2]
| Catalyst | Time (min) | Yield (%) |
| No Catalyst | 60 | 35 |
| Acetic Acid | 20 | 85 |
| p-Toluenesulfonic Acid | 15 | 92 |
| Scandium(III) Triflate | 10 | 95 |
| Ytterbium(III) Triflate | 12 | 93 |
Table 2: Effect of Catalysis on the Paal-Knorr Condensation of 2,5-Hexanedione with Aniline
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | Acetic Acid | Reflux | 1-2 | ~75-85 |
| Fe³⁺-montmorillonite | None | Room Temp | 3 | 95 |
| Zn²⁺-montmorillonite | None | Room Temp | 5 | 87 |
| Co²⁺-montmorillonite | None | Room Temp | 5 | 81 |
| Cu²⁺-montmorillonite | None | Room Temp | 5 | 76 |
| K10 montmorillonite | None | Room Temp | 5 | 72 |
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for the Paal-Knorr Synthesis of various N-substituted Pyrroles
| Method | Reactants | Conditions | Time | Yield (%) |
| Conventional | 2,5-Hexanedione, Aniline | Acetic Acid, Reflux | 2 h | 82 |
| Microwave | 2,5-Hexanedione, Aniline | Acetic Acid, 150°C | 5 min | 89 |
| Conventional | 2,5-Hexanedione, Benzylamine | Acetic Acid, Reflux | 3 h | 78 |
| Microwave | 2,5-Hexanedione, Benzylamine | Acetic Acid, 150°C | 3 min | 85 |
Experimental Protocols
Below are detailed methodologies for the key pyrrole syntheses discussed.
Protocol 1: Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole[2]
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Materials:
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2,5-Hexanedione
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Methylamine (excess)
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Ethanol or Acetic Acid
-
-
Procedure:
-
Prepare a mixture of 2,5-hexanedione and an excess of methylamine in a suitable solvent such as ethanol or acetic acid. The use of a weak acid like acetic acid as the solvent can catalyze the reaction without significantly promoting furan formation.[2]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Protocol 2: Hantzsch Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate
-
Materials:
-
Ethyl acetoacetate
-
Ammonia or a primary amine
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
-
Procedure:
-
Dissolve ethyl acetoacetate and the ammonia or primary amine source in ethanol.
-
Stir the mixture to facilitate the formation of the enamine intermediate.
-
Slowly add ethyl 2-chloroacetoacetate to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization.
-
Protocol 3: Knorr Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")[4]
-
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Glacial acetic acid
-
Sodium nitrite
-
Zinc dust
-
-
Procedure:
-
Step 1: Preparation of the α-oximinoacetoacetate. Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid. While cooling in an ice bath, slowly add a saturated aqueous solution of sodium nitrite.
-
Step 2: In situ reduction and pyrrole synthesis. In a separate flask, prepare a well-stirred solution of the second equivalent of ethyl acetoacetate in glacial acetic acid.
-
Gradually add the solution of ethyl 2-oximinoacetoacetate from Step 1 and zinc dust to this flask. The reaction is exothermic; maintain control of the temperature with external cooling if necessary to prevent the mixture from boiling.[4]
-
The zinc dust reduces the oxime to the amine in situ, which then reacts with the second equivalent of ethyl acetoacetate to form the pyrrole.[4]
-
After the reaction is complete, the product can be isolated and purified.
-
Visualizations
The following diagrams illustrate the reaction pathways and a general troubleshooting workflow to provide a clearer understanding of the chemical processes and decision-making steps involved in optimizing pyrrole synthesis.
Caption: Reaction pathway for the Paal-Knorr synthesis, highlighting the formation of the desired pyrrole and the furan byproduct.
Caption: Simplified reaction pathway for the Hantzsch pyrrole synthesis.
Caption: Reaction pathway for the Knorr synthesis, illustrating the in situ generation of the α-aminoketone to minimize self-condensation.
Caption: A logical workflow for troubleshooting common issues in major pyrrole synthesis methods.
References
Technical Support Center: Synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. This valuable intermediate is notably used in the synthesis of multi-targeted tyrosine kinase inhibitors such as Sunitinib.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. The first step is the Paal-Knorr synthesis of the precursor, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, by reacting 4-aminobenzoic acid with 2,5-hexanedione. The second step is the Vilsmeier-Haack formylation of this precursor to introduce a formyl group at the 3-position of the pyrrole ring.
Q2: What are the critical parameters in the Paal-Knorr synthesis of the precursor?
A2: The key parameters for the Paal-Knorr synthesis are temperature, reaction time, and the choice of solvent and catalyst. Acetic acid is commonly used as both the solvent and catalyst. It is crucial to maintain a weakly acidic environment to facilitate the reaction while preventing the formation of furan byproducts, which can occur under strongly acidic conditions.
Q3: What factors control the regioselectivity of the Vilsmeier-Haack formylation?
A3: The regioselectivity of the Vilsmeier-Haack formylation on the 1-substituted 2,5-dimethylpyrrole ring is primarily controlled by steric factors. The bulky 4-carboxyphenyl substituent on the nitrogen atom sterically hinders the electrophilic attack at the adjacent 2- and 5-positions of the pyrrole ring. This directs the formylation to the less hindered 3-position. However, reaction conditions such as temperature and the stoichiometry of the Vilsmeier reagent can also influence the selectivity.
Q4: What are the main safety precautions to consider during this synthesis?
A4: The Vilsmeier-Haack reagent is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or other chlorinating agents. POCl₃ is highly corrosive and reacts violently with water, so it must be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The formation of the Vilsmeier reagent is also an exothermic reaction and requires careful temperature control, especially on a larger scale.
Troubleshooting Guide
Problem 1: Low yield in the Paal-Knorr synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
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Possible Cause 1: Incomplete reaction.
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Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Possible Cause 2: Sub-optimal acidity.
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Solution: Ensure the reaction is conducted in a suitable acidic medium like glacial acetic acid. If using other solvents, a catalytic amount of a weak acid can be added.
-
-
Possible Cause 3: Impure starting materials.
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Solution: Use pure 4-aminobenzoic acid and 2,5-hexanedione. Impurities can lead to side reactions and lower yields.
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Problem 2: Presence of a significant amount of furan byproduct in the Paal-Knorr reaction.
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Possible Cause: Reaction conditions are too acidic.
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Solution: The Paal-Knorr synthesis can also lead to furan formation from the 1,4-dicarbonyl compound under strongly acidic conditions. While acetic acid is generally suitable, if furan formation is significant, consider using a less acidic catalyst or a neutral solvent with a catalytic amount of acid.
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Problem 3: Low yield or incomplete conversion in the Vilsmeier-Haack formylation.
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Possible Cause 1: Inactive Vilsmeier reagent.
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Solution: The Vilsmeier reagent is sensitive to moisture. Ensure that anhydrous DMF and a fresh bottle of POCl₃ are used. The reagent should ideally be prepared fresh for each reaction.
-
-
Possible Cause 2: Insufficient amount of Vilsmeier reagent.
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Solution: An excess of the Vilsmeier reagent is often required. A molar ratio of 1.5 to 3 equivalents of the reagent relative to the pyrrole precursor is common.
-
-
Possible Cause 3: Low reaction temperature.
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Solution: While the initial formation of the Vilsmeier reagent is done at low temperatures (0-5 °C), the formylation reaction itself may require heating. The optimal temperature can range from room temperature to 80 °C depending on the substrate.
-
Problem 4: Formation of the 2-formyl isomer during the Vilsmeier-Haack reaction.
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Possible Cause: Sub-optimal reaction conditions.
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Solution: While formylation is sterically directed to the 3-position, higher reaction temperatures or a large excess of the Vilsmeier reagent might lead to the formation of the 2-formyl isomer. It is advisable to start with milder conditions (lower temperature, fewer equivalents of the reagent) and gradually increase them if the reaction is too slow.
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Problem 5: Difficulty in purifying the final product, this compound.
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Possible Cause 1: Presence of unreacted starting material or isomeric byproducts.
-
Solution: Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water mixtures). If isomers are present, column chromatography may be necessary, although this can be challenging on a large scale.
-
-
Possible Cause 2: The product is a fine powder that is difficult to filter.
-
Solution: Optimizing the crystallization conditions (e.g., slow cooling, use of anti-solvents) can lead to the formation of larger crystals that are easier to handle.
-
-
Possible Cause 3: Presence of persistent impurities from starting materials.
-
Solution: As this compound is an intermediate in pharmaceutical synthesis, stringent purity is often required. It is crucial to start with high-purity 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid to minimize the carry-over of impurities.
-
Quantitative Data Summary
| Parameter | Step 1: Paal-Knorr Synthesis | Step 2: Vilsmeier-Haack Formylation |
| Reactants | 4-aminobenzoic acid, 2,5-hexanedione | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, DMF, POCl₃ |
| Solvent/Catalyst | Glacial Acetic Acid | Dichloromethane (DCM) or DMF |
| Molar Ratio | 1:1.1 (4-aminobenzoic acid : 2,5-hexanedione) | 1 : 2-3 (Pyrrole precursor : Vilsmeier reagent) |
| Temperature | Reflux (around 118 °C) | 0-5 °C for reagent formation, then 25-80 °C for formylation |
| Reaction Time | 1-4 hours | 2-6 hours |
| Typical Yield | 85-95% | 70-85% |
| Purity (crude) | >95% | >90% |
| Purification Method | Precipitation by adding water, followed by filtration. | Aqueous work-up followed by recrystallization or chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Paal-Knorr Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzoic acid (1.0 eq) and glacial acetic acid.
-
Reagent Addition: While stirring, add 2,5-hexanedione (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 1-4 hours. Monitor the reaction by TLC until the 4-aminobenzoic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The product is typically a white to off-white solid.
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (used as both reagent and solvent) and cool to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.
-
Reactant Addition: Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1.0 eq) in anhydrous DMF and add it to the freshly prepared Vilsmeier reagent at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-80 °C for 2-6 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Then, add a solution of sodium hydroxide or sodium acetate to adjust the pH to 6-7. This will hydrolyze the intermediate iminium salt and precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash with water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound as a solid.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield in Vilsmeier-Haack formylation.
Validation & Comparative
Characterization of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: A Comparative Guide to HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical characterization of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC). In the absence of a standardized, published HPLC method for this specific molecule, this document outlines a proposed reverse-phase HPLC (RP-HPLC) protocol developed from established methods for structurally similar aromatic carboxylic acids and pyrrole derivatives. Furthermore, this guide objectively compares the utility of HPLC with other key analytical techniques, offering supporting data and detailed experimental methodologies to aid in the selection of the most appropriate characterization strategy.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for the characterization of a compound like this compound depends on the specific analytical goal, such as purity assessment, quantification, or structural elucidation. While HPLC is a powerful tool for separation and quantification, a multi-technique approach is often necessary for comprehensive characterization.
| Analytical Technique | Primary Application | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification, impurity profiling | Retention time (t_R), peak area, separation of components | High resolution, sensitivity, and reproducibility; suitable for non-volatile and thermally labile compounds. | Does not provide definitive structural information on its own. |
| Mass Spectrometry (MS) | Molecular weight determination, structural elucidation | Mass-to-charge ratio (m/z), fragmentation patterns | High sensitivity and specificity; can be coupled with HPLC (LC-MS) for comprehensive analysis. | Isomeric and isobaric compounds can be challenging to differentiate without fragmentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation | Chemical shifts, coupling constants, integration | Provides detailed information about the molecular structure and connectivity of atoms. | Lower sensitivity compared to MS; requires higher sample concentrations. |
| Infrared (IR) Spectroscopy | Functional group identification | Absorption bands corresponding to specific functional groups | Rapid and non-destructive; provides a molecular fingerprint. | Limited information on the overall molecular structure. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Quantification, detection of chromophores | Wavelength of maximum absorbance (λ_max) | Simple, robust, and cost-effective; suitable for routine analysis and concentration determination. | Not highly specific; many compounds can absorb at similar wavelengths. |
Proposed High-Performance Liquid Chromatography (HPLC) Method
The following proposed RP-HPLC method is designed for the purity assessment and quantification of this compound. The methodology is based on common practices for the analysis of aromatic carboxylic acids and pyrrole derivatives.
Experimental Protocol
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector.
-
A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of moderately polar compounds.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A linear gradient is suggested to ensure adequate separation of the main compound from potential impurities. A starting condition of 70% A and 30% B, progressing to 30% A and 70% B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration period.
-
Flow Rate: 1.0 mL/min
3. Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration (e.g., 1 mg/mL) with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.
4. Detection:
-
UV detection at a wavelength determined by the UV-Vis spectrum of the compound. Based on the aromatic and pyrrolic chromophores, a wavelength in the range of 254-280 nm is likely to be suitable.
5. Data Analysis:
-
The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected components.
-
Quantification can be achieved by creating a calibration curve using standards of known concentration.
Visualizing the Experimental Workflow
To provide a clear understanding of the proposed analytical process, the following diagrams illustrate the logical flow of the characterization and the specific steps involved in the HPLC analysis.
Caption: Overall workflow for the characterization of the target compound.
Caption: Step-by-step workflow for the proposed HPLC analysis.
A Comparative Guide to the Synthetic Routes of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on reaction efficiency, accessibility of starting materials, and procedural complexity, supported by experimental data from the literature.
Introduction
The target molecule, this compound, is synthesized through a sequence of reactions that typically involves the formation of a 1-aryl-2,5-dimethylpyrrole core followed by formylation. The two most viable synthetic strategies diverge in their handling of the carboxylic acid functionality: one route proceeds with the free acid, while the other employs an ester protecting group. This guide will compare these two primary routes.
Synthetic Route Overview
The synthesis of this compound is predominantly achieved via a two-step process:
-
Paal-Knorr Pyrrole Synthesis: This reaction forms the central 2,5-dimethylpyrrole ring by condensing a 1,4-dicarbonyl compound, 2,5-hexanedione, with an aniline derivative.[1][2]
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto the electron-rich pyrrole ring.[3][4]
The two routes explored in this guide are:
-
Route A: Direct synthesis using 4-aminobenzoic acid.
-
Route B: Synthesis via a methyl ester intermediate, involving an initial esterification of 4-aminobenzoic acid or starting from methyl 4-aminobenzoate, followed by a final hydrolysis step.
Route A: Direct Synthesis with 4-Aminobenzoic Acid
This route involves the direct condensation of 4-aminobenzoic acid with 2,5-hexanedione, followed by the formylation of the resulting pyrrole-substituted benzoic acid.
Logical Workflow for Route A
Caption: Workflow for the direct synthesis of the target compound.
Data Summary for Route A
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity | Reference |
| 1 | Paal-Knorr Synthesis | 4-Aminobenzoic acid, 2,5-hexanedione, acetic acid, reflux | Not specified | Not specified | [2] |
| 2 | Vilsmeier-Haack Formylation | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, POCl₃, DMF | Not specified | Not specified | [3][4] |
Route B: Synthesis via Methyl Ester Intermediate
This alternative route protects the carboxylic acid as a methyl ester during the pyrrole formation and formylation steps. This can sometimes improve solubility and simplify purification. The final step is the hydrolysis of the ester to the desired carboxylic acid.
Logical Workflow for Route B
Caption: Workflow for the synthesis via a methyl ester intermediate.
Data Summary for Route B
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity | Reference |
| 1 | Paal-Knorr Synthesis | Methyl 4-aminobenzoate, 2,5-hexanedione, acetic acid, reflux | High (implied) | Not specified | [5] |
| 2 | Vilsmeier-Haack Formylation | Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, POCl₃, DMF | Good (implied) | Not specified | [6] |
| 3 | Ester Hydrolysis | Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, NaOH, H₂O/MeOH, then HCl | ~95 | High | [7][8] |
Note: The synthesis of a structurally analogous compound, methyl 4-(3-formyl-2,5-diphenyl-1H-pyrrol-1-yl)benzoate, has been reported, suggesting the feasibility of the Vilsmeier-Haack step on the methyl benzoate derivative.[6] The hydrolysis of methyl esters to carboxylic acids is a high-yielding reaction.[7][8]
Comparison of Synthetic Routes
| Feature | Route A (Direct Synthesis) | Route B (Ester Intermediate) | Analysis |
| Number of Steps | 2 | 3 | Route A is more concise. |
| Starting Materials | 4-Aminobenzoic acid, 2,5-hexanedione | Methyl 4-aminobenzoate, 2,5-hexanedione | Both sets of starting materials are readily available commercially. |
| Potential for Side Reactions | The free carboxylic acid might interfere with the Vilsmeier-Haack reagent. | The ester group is generally stable under Vilsmeier-Haack conditions. | Route B may offer a cleaner formylation reaction. |
| Purification | Purification of the final product might be challenging due to the presence of the polar carboxylic acid group. | Purification of the ester intermediates may be simpler through standard chromatographic techniques. The final hydrolysis product often precipitates from the reaction mixture. | Route B might have an advantage in the purification of intermediates. |
| Overall Yield | Dependent on the efficiency of the two steps with the free acid. | The additional hydrolysis step is typically high-yielding and is unlikely to significantly lower the overall yield. | The overall yield of Route B is likely to be comparable to or higher than Route A, depending on the efficiency of the formylation step in each case. |
Experimental Protocols
Step 1: Paal-Knorr Synthesis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (Route B, Step 1)
This protocol is adapted from a general procedure for the Paal-Knorr synthesis.[5]
-
To a solution of methyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 2,5-hexanedione (1.1 equivalents).
-
Add a catalytic amount of a weak acid, like acetic acid, if not used as the solvent.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (Route B, Step 2)
This protocol is based on general procedures for the Vilsmeier-Haack formylation of pyrroles.[9]
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) to N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (1 equivalent) in DMF to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 1-3 hours, monitoring by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium acetate solution.
-
The product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.
Step 3: Hydrolysis of Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (Route B, Step 3)
This is a standard procedure for the saponification of a methyl ester.[7][8]
-
Dissolve the methyl ester (1 equivalent) in a mixture of methanol and a solution of sodium hydroxide (2-3 equivalents in water).
-
Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with hydrochloric acid until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Conclusion
Both Route A and Route B represent viable synthetic pathways to this compound.
-
Route A is more atom-economical due to the fewer number of steps. However, the reactivity and solubility of the free carboxylic acid in the Vilsmeier-Haack reaction may present challenges.
-
Route B , while longer by one step, may offer advantages in terms of reaction control, purification of intermediates, and potentially higher overall yields due to the protective nature of the ester group during formylation. The final hydrolysis step is generally a clean and high-yielding transformation.
For process development and scale-up, Route B is likely the more robust and reproducible method . The ease of purification of the non-polar ester intermediates and the reliable final deprotection step make it a more attractive option for obtaining the target molecule with high purity. Further optimization of reaction conditions for each step would be necessary to maximize yields and process efficiency.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. aml.iaamonline.org [aml.iaamonline.org]
- 5. scribd.com [scribd.com]
- 6. 352558-15-7 CAS MSDS (methyl 4-(3-formyl-2,5-diphenyl-1H-pyrrol-1-yl)benzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic strategies for producing 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a key intermediate in medicinal chemistry. The synthesis is typically a two-step process: formation of the pyrrole core followed by formylation. This document evaluates the standard reagents for each step and compares them against viable alternatives, offering experimental data to support decision-making in a research and development setting.
The overall synthetic pathway is illustrated below, highlighting the two key transformations for which alternative reagents will be compared.
Caption: General two-step synthesis of the target compound.
Part 1: Synthesis of the Pyrrole Core via Paal-Knorr Reaction
The most direct and widely used method for constructing the N-aryl-2,5-dimethylpyrrole core is the Paal-Knorr synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (4-aminobenzoic acid). While the fundamental reactants remain the same, the choice of catalyst and reaction conditions can influence yield, reaction time, and substrate compatibility.
Caption: Experimental workflow for the Paal-Knorr synthesis.
Comparison of Catalysts and Conditions
The standard Paal-Knorr reaction is often catalyzed by a Brønsted acid, but Lewis acids and even catalyst-free microwave conditions offer compelling alternatives.
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Safety & Handling Notes |
| Standard Acid Catalysis | Glacial Acetic Acid | Acetic Acid | Reflux | 1-2 h | ~95% | Corrosive. Work in a well-ventilated fume hood. |
| Lewis Acid Catalysis | Iodine (I₂) (catalytic) | None | Room Temp | 5-10 min | >90% | Solid, easy to handle. Avoid inhalation of vapors. Greener, solvent-free option.[3] |
| Microwave-Assisted | Acetic Acid (catalytic) | Ethanol | 120-150 | 2-10 min | High | Requires specialized microwave reactor. Rapid heating can cause pressure build-up. |
Experimental Protocols: Paal-Knorr Synthesis
Protocol 1: Standard Acid Catalysis
-
To a round-bottom flask, add 4-aminobenzoic acid (1.0 equiv) and 2,5-hexanedione (1.1 equiv).
-
Add glacial acetic acid as the solvent (approx. 3-5 mL per gram of amine).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 1 hour.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, then pour it into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The product can be further purified by recrystallization from an ethanol/water mixture.
Part 2: Formylation of the Pyrrole Ring
The introduction of a formyl (-CHO) group onto the pyrrole ring is a critical step. For N-aryl-2,5-dimethylpyrroles, electrophilic substitution is sterically hindered at the 2 and 5 positions (α-positions), directing the formylation to the 3-position (β-position).[4] The Vilsmeier-Haack reaction is the most common and effective method for this transformation.
Comparison of Vilsmeier-Haack Reagents
The classical Vilsmeier reagent is generated in situ from N,N-dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[5][6] However, several alternative activators can be used, each with distinct advantages and disadvantages.
| Activating Reagent | Key Characteristics | Typical Yield | Safety & Handling Notes |
| Phosphorus Oxychloride (POCl₃) (Standard) | Highly effective, widely used, and economical.[5] | >85% | Highly toxic, corrosive, and reacts violently with water.[7] Requires strict anhydrous conditions and careful handling. |
| Oxalyl Chloride ((COCl)₂) | Milder and more selective than POCl₃. Byproducts (CO, CO₂, HCl) are volatile, simplifying workup.[8][9] | Good to High | Toxic and corrosive. Reacts with water. More expensive than POCl₃. |
| Thionyl Chloride (SOCl₂) | Common and inexpensive reagent. Byproducts (SO₂, HCl) are gaseous.[10] | Good | Toxic, corrosive, and lachrymatory. Reacts with moisture. |
| XtalFluor-E ([Et₂NSF₂]BF₄) | Less toxic, non-corrosive, and more hydrolytically stable crystalline solid.[11] | Good to High | Air and moisture stable, making it easier and safer to handle than liquid acid chlorides. Higher cost. |
Experimental Protocols: Formylation
Protocol 2: Vilsmeier-Haack Formylation with POCl₃ (Standard Method)
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3.0 equiv).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1.0 equiv) in anhydrous DMF dropwise, ensuring the temperature does not rise above 5 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~8-9.
-
The product will precipitate. Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.
-
Collect the solid product by vacuum filtration, wash extensively with water, and dry.
-
Recrystallize from ethanol or a similar solvent to obtain the pure product.
Protocol 3: Vilsmeier-Haack Formylation with Oxalyl Chloride (Alternative)
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) and a suitable anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (1.2 equiv) dropwise. Vigorous gas evolution (CO, CO₂) will occur.[12]
-
Stir the resulting solution for 20-30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1.0 equiv) in anhydrous DCM dropwise at 0 °C.
-
Follow steps 6-12 from Protocol 2 for reaction, workup, and purification.
Protocol 4: Vilsmeier-Haack Formylation with XtalFluor-E (Alternative)
-
In a dry flask, dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1.0 equiv) in anhydrous DMF.
-
Add XtalFluor-E (1.5 - 2.0 equiv) in one portion at room temperature.[11]
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated brine and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The synthesis of this compound is robustly achieved in two high-yielding steps.
-
For the initial Paal-Knorr synthesis , standard reflux in acetic acid provides excellent yields and is operationally simple. For a more rapid and environmentally benign approach, the use of a catalytic amount of iodine under solvent-free conditions is a highly effective alternative.[3]
-
For the formylation step , the standard Vilsmeier-Haack reaction using POCl₃ remains the most economical and widely documented method. However, for syntheses where the handling of highly toxic and water-reactive reagents is a concern, oxalyl chloride offers a viable alternative with the benefit of a cleaner workup due to its volatile byproducts. For laboratories prioritizing safety and ease of handling, the solid reagent XtalFluor-E presents a compelling, albeit more expensive, modern alternative that circumvents the need for corrosive and water-sensitive acid chlorides.[11] The choice of reagent will ultimately depend on the scale of the reaction, budget, and the safety infrastructure available to the research team.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Oxalyl chloride [organic-chemistry.org]
- 9. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 10. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Unambiguous Structure confirmation: A Comparative Guide to the Validation of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a substituted pyrrole derivative of interest in medicinal chemistry. While crystallographic data for the exact title compound is not publicly available, this guide utilizes data from a closely related structure, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, to illustrate the power of X-ray diffraction and draws comparisons with other widely used analytical techniques.
At a Glance: Structural Validation Methods
| Method | Information Provided | Sample Requirements | Throughput |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1] | High-quality single crystal (typically >50 μm). | Low to medium. |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (1D and 2D NMR), stereochemistry, and dynamic information in solution.[2][3][4] | Soluble sample in a deuterated solvent. | High. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS).[2][5] | Small amount of sample, can be in solid or solution form. | High. |
Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is considered the definitive method for determining the absolute structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.
While the specific crystal structure of this compound is not available in open-access databases, the crystallographic data for a structurally analogous compound, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, provides valuable insights into the expected solid-state conformation of the substituted pyrrole core.[6]
Crystallographic Data for a Related Structure: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate[6]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(2) |
| b (Å) | 7.891(1) |
| c (Å) | 10.987(2) |
| α (°) | 90 |
| β (°) | 108.12(1) |
| γ (°) | 90 |
| Volume (ų) | 1016.1(3) |
| Z | 4 |
| R-factor | 0.083 |
This data is for a structurally related compound and is presented for illustrative purposes.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100-150 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction data are collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray spots.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Complementary and Alternative Validation Methods
While X-ray crystallography provides unparalleled detail in the solid state, other spectroscopic techniques are essential for confirming the structure in solution and providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[2][3][4] For this compound, both ¹H and ¹³C NMR would be crucial for confirming the presence and connectivity of the various functional groups.
Expected ¹H NMR Signals:
-
Aromatic protons on the benzoic acid ring.
-
A singlet for the formyl proton.
-
Singlets for the two methyl groups on the pyrrole ring.
-
A singlet for the remaining proton on the pyrrole ring.
-
A broad singlet for the carboxylic acid proton .
Expected ¹³C NMR Signals:
-
Signals for the quaternary and CH carbons of the benzoic acid and pyrrole rings.
-
A signal for the formyl carbon .
-
Signals for the two methyl carbons .
-
A signal for the carboxylic acid carbon .
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard (e.g., TMS) may be added.
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the desired spectra (e.g., ¹H, ¹³C, COSY, HSQC) are acquired.
-
Data Processing and Analysis: The acquired data is processed (Fourier transform, phasing, baseline correction) and the resulting spectra are analyzed to assign the signals and confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[2][5] High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) with high accuracy, allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₄H₁₃NO₃), the expected exact mass would be a key data point for confirmation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Time-of-Flight, Quadrupole, Orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
References
- 1. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 2. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 3. ijcmas.com [ijcmas.com]
- 4. Structures of pyrrolo-1,3-heterocycles prepared from 3-aroylpropionic acid and cyclic aminoalcohols: an NMR and X-ray diffraction study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Isomers
An Objective Comparison of Predicted Spectroscopic Data for Ortho, Meta, and Para Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the predicted spectroscopic properties of the ortho, meta, and para isomers of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. Due to a lack of comprehensive experimental data in publicly available literature for all three isomers, this comparison is based on established principles of spectroscopic interpretation and data from closely related compounds. The guide aims to provide researchers with a foundational understanding of the expected spectroscopic signatures to aid in the identification and differentiation of these isomers.
The positional isomerism of the (3-formyl-2,5-dimethyl-1H-pyrrol-1-yl) substituent on the benzoic acid ring is expected to give rise to distinct patterns in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These differences are primarily driven by the symmetry of the molecule and the electronic interactions between the substituents.
Predicted Spectroscopic Data Comparison
The following table summarizes the anticipated key differentiating features in the ¹H NMR, ¹³C NMR, and IR spectra for the ortho, meta, and para isomers.
| Spectroscopic Technique | Predicted Feature | Ortho Isomer | Meta Isomer | Para Isomer |
| ¹H NMR | Aromatic Protons (Benzoic Acid Ring) | Complex, overlapping multiplets for 4 protons. | Asymmetrical pattern, likely four distinct signals. | Symmetrical pattern, two doublets (2 protons each). |
| Pyrrole Ring Proton (C4-H) | Singlet, ~6.0-6.5 ppm. | Singlet, ~6.0-6.5 ppm. | Singlet, ~6.0-6.5 ppm. | |
| Formyl Proton (-CHO) | Singlet, ~9.5-10.0 ppm. | Singlet, ~9.5-10.0 ppm. | Singlet, ~9.5-10.0 ppm. | |
| Methyl Protons (-CH₃) | Two singlets, ~2.0-2.5 ppm. | Two singlets, ~2.0-2.5 ppm. | Two singlets, ~2.0-2.5 ppm. | |
| ¹³C NMR | Aromatic Carbons (Benzoic Acid Ring) | 6 signals expected. | 6 signals expected. | 4 signals expected due to symmetry. |
| Carbonyl Carbon (-COOH) | ~165-175 ppm. | ~165-175 ppm. | ~165-175 ppm. | |
| Formyl Carbon (-CHO) | ~185-195 ppm. | ~185-195 ppm. | ~185-195 ppm. | |
| IR | C-H Out-of-Plane Bending (Aromatic) | Strong band around 740-760 cm⁻¹. | Bands around 780-800 cm⁻¹ and 680-720 cm⁻¹. | Strong band around 800-840 cm⁻¹. |
| C=O Stretch (Carboxylic Acid) | Broad, ~1680-1710 cm⁻¹. | Broad, ~1680-1710 cm⁻¹. | Broad, ~1680-1710 cm⁻¹. | |
| C=O Stretch (Aldehyde) | Sharp, ~1670-1690 cm⁻¹. | Sharp, ~1670-1690 cm⁻¹. | Sharp, ~1670-1690 cm⁻¹. | |
| O-H Stretch (Carboxylic Acid) | Very broad, ~2500-3300 cm⁻¹. | Very broad, ~2500-3300 cm⁻¹. | Very broad, ~2500-3300 cm⁻¹. |
Experimental Protocols
The data presented in this guide can be obtained using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Acquire spectra at room temperature.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set a spectral width appropriate for proton signals (e.g., 0-12 ppm).
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Parameters:
-
Acquire proton-decoupled spectra.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).
-
Reference the chemical shifts to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Solid Sample Analysis (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) for a high-quality spectrum.
-
The resulting spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Molecular Weight Determination (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
The mass-to-charge ratio (m/z) of the molecular ion will confirm the molecular weight of the compound.
-
UV-Vis Spectroscopy
Analysis of Aromatic Systems:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
Visualization of Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for distinguishing between the ortho, meta, and para isomers based on their key predicted spectroscopic features.
Caption: Workflow for the differentiation of isomers using NMR and IR spectroscopy.
References
A Comparative Guide to Purity Assessment of Synthesized 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. Ensuring the purity of this and similar compounds is critical for the reliability and reproducibility of research data, particularly in the context of drug discovery and materials science where even trace impurities can significantly impact biological activity or material properties.
The synthesis of the target molecule likely proceeds via a two-step pathway: a Paal-Knorr synthesis to form the pyrrole ring, followed by a Vilsmeier-Haack formylation. Understanding this synthetic route is crucial for identifying potential process-related impurities.
Anticipated Impurities
Based on the probable synthetic pathway, potential impurities in the final product may include:
-
Unreacted Starting Materials: 4-aminobenzoic acid and 2,5-hexanedione from the Paal-Knorr step.
-
Paal-Knorr Byproducts: Furan derivatives arising from the self-condensation of 2,5-hexanedione under acidic conditions, and potential polymerization products.[1][2]
-
Incomplete Formylation: Residual 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
-
Isomeric Impurities: The Vilsmeier-Haack reaction can sometimes yield a mixture of isomers, so the presence of 4-(2-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is possible, albeit likely in minor amounts due to steric hindrance.[3][4]
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., ethanol, acetic acid, DMF) and reagents from the Vilsmeier-Haack reaction.
Comparative Analysis of Purity Assessment Techniques
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Analytical Technique | Principle | Information Provided | Typical Purity Range | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), presence of non-volatile impurities. | >95% | High resolution, quantitative, robust, widely available. | Requires a chromophore for UV detection, may not detect all impurities if they co-elute or lack a chromophore. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with proton or carbon signals. | >95% | Provides structural information, can be quantitative (qNMR), non-destructive.[5][6] | Lower sensitivity than MS, complex mixtures can lead to overlapping signals. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Molecular weight confirmation, identification of impurities by mass, quantification of trace impurities. | >99% | High sensitivity and selectivity, provides molecular weight information for unknown peaks.[7][8] | Response factors can vary significantly between compounds, making accurate quantification of all impurities challenging without standards. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then measured. | Percentage composition of C, H, N, etc. | Confirms elemental composition matches the theoretical values. | Provides fundamental confirmation of the elemental composition. | Does not provide information on the nature of impurities, only their effect on the overall elemental composition. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for aromatic carboxylic acids.[9][10]
-
Mobile Phase: A gradient elution is typically employed for good separation of the main compound from potential impurities.
-
Solvent A: 0.1% Formic acid in Water.[6]
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by DAD analysis.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation and can be used for purity assessment.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for benzoic acid derivatives.[11]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Analysis:
-
Acquire a standard proton spectrum.
-
Expected Signals: Look for characteristic signals for the pyrrole protons, the methyl groups, the aromatic protons of the benzoic acid moiety, the aldehyde proton, and the carboxylic acid proton.
-
Purity Assessment: The presence of small, unassigned peaks may indicate impurities. Integration of these impurity peaks relative to the main compound's peaks can provide a semi-quantitative measure of purity. For accurate quantification (qNMR), a certified internal standard is required.[5]
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Confirm the presence of the expected number of carbon signals corresponding to the molecular structure.
-
Purity Assessment: The presence of extra signals suggests impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying and quantifying trace impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).[7][12]
-
LC Conditions: The HPLC method described above can be adapted for LC-MS. The use of a volatile buffer like formic acid is crucial for MS compatibility.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be tested to ensure detection of the parent compound and potential impurities.[7]
-
Scan Range: A full scan from m/z 100 to 1000 is a good starting point.
-
Data Analysis: The molecular ion of the target compound should be the base peak in the mass spectrum of the main chromatographic peak. Any other peaks in the chromatogram can be analyzed by their mass spectra to identify potential impurities.
-
Visualizing the Workflow and Comparisons
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | C11H7NO4 | CID 86925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formic Acid of ppm Enhances LC-MS/MS Detection of UV Irradiation-Induced DNA Dimeric Photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Biological Efficacy of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of published data on the biological efficacy of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and its direct derivatives. While the core structure, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, is a component of compounds investigated for various therapeutic properties, the specific introduction of a formyl group at the 3-position of the pyrrole ring appears to be a novel area of research with no publicly accessible experimental data at this time.
This guide, therefore, cannot provide a direct comparative analysis of the target compound's performance. However, to provide context for researchers, scientists, and drug development professionals, this document will summarize the biological activities of structurally related compounds, offering potential insights into the anticipated bio-efficacy of the title compound. The key structural motifs under consideration are the 2,5-dimethyl-1H-pyrrol-1-yl benzoic acid backbone and the presence of a formyl group on a heterocyclic ring.
Comparative Analysis of Structurally Related Compounds
While data on the specific target molecule is unavailable, research on analogous compounds provides valuable insights into potential biological activities. The following sections detail the efficacy of derivatives of the parent compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, and other heterocyclic compounds featuring a formyl group.
Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid
Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been synthesized and evaluated for their potential as antibacterial and antitubercular agents. These studies highlight the importance of the pyrrole and benzoic acid moieties in eliciting a biological response.
Table 1: Biological Activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Derivatives
| Compound Class | Biological Activity | Key Findings |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Antibacterial, Antitubercular, Enzyme Inhibition | These compounds have demonstrated activity against various bacterial strains and show potential as inhibitors of enoyl ACP reductase and DHFR enzymes.[1] |
| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs | Antibacterial, Antifungal, Antitubercular | Analogs have exhibited good antimicrobial and antitubercular activity.[2] |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Monoclonal Antibody Production | This derivative was found to enhance the production of monoclonal antibodies in Chinese hamster ovary (CHO) cells. |
Formyl-Substituted Heterocyclic Compounds
The formyl group is a versatile functional group known to be a precursor for various bioactive molecules and can also contribute directly to biological activity. Research on other formyl-substituted heterocyclic compounds, particularly pyrazoles, indicates a strong potential for antimicrobial effects.
Table 2: Antimicrobial Activity of Formyl-Substituted Pyrazole Derivatives
| Compound Class | Target Organisms | Minimum Inhibitory Concentration (MIC) |
| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives | Acinetobacter baumannii | As low as 4 µg/mL.[3] |
| 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives | Drug-resistant Staphylococcus aureus | As low as 0.39 µg/mL.[4][5][6] |
| 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives | Drug-resistant Staphylococcus aureus | As low as 0.78 µg/mL.[7] |
Experimental Protocols
As no experimental data exists for the title compound, this section outlines a general methodology for assessing the biological efficacy of novel chemical entities, based on the protocols described for the related compounds mentioned above.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate.
-
Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathways and Experimental Workflows
The anticipated biological activities of this compound derivatives, based on related compounds, suggest potential interactions with key cellular pathways.
Potential Mechanism of Action: Enzyme Inhibition
Based on the activity of related benzohydrazide derivatives, it is plausible that the title compound could act as an inhibitor of essential bacterial enzymes such as Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase.[1] These enzymes are crucial for nucleotide synthesis and fatty acid synthesis, respectively.
Caption: Potential enzyme inhibition pathway.
Experimental Workflow for Biological Activity Screening
The following workflow outlines a typical process for the initial screening and evaluation of a novel compound's biological activity.
Caption: General experimental workflow.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Green Chemistry Approaches vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a key intermediate for various pharmacologically active compounds, has traditionally been approached through multi-step sequences often involving harsh reaction conditions and hazardous materials. This guide provides a comparative overview of traditional synthetic routes and modern green chemistry alternatives, offering experimental insights to inform the selection of more sustainable and efficient methodologies.
The synthesis of the target molecule is typically a two-step process: first, the formation of the pyrrole ring system via a Paal-Knorr reaction, followed by the introduction of a formyl group at the 3-position of the pyrrole ring through a Vilsmeier-Haack reaction.
I. Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
The initial step involves the condensation of 4-aminobenzoic acid with a 1,4-dicarbonyl compound, typically 2,5-hexanedione (acetonylacetone), to form the pyrrole ring.
Traditional Approach: Acetic Acid Catalysis under Reflux
A common and long-standing method for the Paal-Knorr synthesis involves the use of glacial acetic acid as both a catalyst and a solvent, with the reaction mixture being heated under reflux for an extended period.[1][2]
Green Chemistry Alternatives
In recent years, several more environmentally benign methods for the Paal-Knorr synthesis have been developed, focusing on the reduction of hazardous solvents, milder reaction conditions, and improved energy efficiency.[2][3] These include:
-
Solvent-Free Synthesis: Conducting the reaction without a solvent significantly reduces chemical waste and simplifies product isolation.[2]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating.[3]
-
Aqueous Media: Utilizing water as a solvent is a key aspect of green chemistry, and several protocols for the Paal-Knorr synthesis in water have been reported.[3]
-
Mild and Reusable Catalysts: Replacing strong acids with milder and recyclable catalysts, such as silica-supported sulfuric acid, can improve the environmental profile of the synthesis.[2]
II. Vilsmeier-Haack Formylation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
The second step introduces the formyl group onto the electron-rich pyrrole ring. The classical Vilsmeier-Haack reaction utilizes a reagent prepared from phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF).[4][5][6][7][8][9]
Traditional Approach: Phosphorus Oxychloride and DMF
The conventional Vilsmeier-Haack reaction involves the in-situ formation of the Vilsmeier reagent, which then acts as the formylating agent. This method is effective but uses corrosive and hazardous reagents.[4][10]
Green Chemistry Alternatives
Efforts to develop greener formylation methods have focused on minimizing the use of hazardous reagents and exploring alternative energy sources to drive the reaction.
-
Solvent-Free Grinding: A mechanochemical approach where the reactants are ground together in a mortar and pestle can proceed without a solvent, reducing waste and exposure to harmful chemicals.[11] This method is simple, rapid, and environmentally friendly.[11]
-
Ultrasound and Microwave Irradiation: Similar to the Paal-Knorr synthesis, the use of ultrasound or microwave energy can accelerate the Vilsmeier-Haack reaction, leading to shorter reaction times and potentially higher yields under milder conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data for the traditional and green chemistry approaches to the synthesis of this compound and its precursors.
Table 1: Comparison of Paal-Knorr Synthesis Methods for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
| Parameter | Traditional Method | Green Alternative (Solvent-Free) | Green Alternative (Microwave) |
| Catalyst | Glacial Acetic Acid | Mild Acid (e.g., Iodine) | Acetic Acid (catalytic) |
| Solvent | Glacial Acetic Acid | None | Minimal (e.g., Ethanol) |
| Temperature | Reflux | Room Temperature | 80-120 °C |
| Reaction Time | 1 hour | 3 minutes - 3 hours | 5-15 minutes |
| Yield | Good | High (up to 98%) | High |
| Work-up | Neutralization, Extraction | Direct Isolation | Simple Extraction |
| Environmental Impact | High (acidic waste, solvent use) | Low (no solvent waste) | Moderate (energy input) |
Table 2: Comparison of Vilsmeier-Haack Formylation Methods
| Parameter | Traditional Method | Green Alternative (Solvent-Free Grinding) |
| Reagents | POCl₃, DMF | Vilsmeier Reagent |
| Solvent | DMF, Dichloroethane | None |
| Temperature | 0 °C to Room Temperature | Room Temperature (exothermic) |
| Reaction Time | 6.5 hours | 25-30 minutes |
| Yield | Good (e.g., 77% for similar substrates) | Moderate |
| Work-up | Aqueous work-up, Extraction | Treatment with Na₂S₂O₃, Extraction |
| Environmental Impact | High (corrosive reagents, chlorinated solvents) | Low (no solvent, milder conditions) |
Experimental Protocols
Traditional Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Paal-Knorr)
-
Materials: 4-aminobenzoic acid, 2,5-hexanedione (acetonylacetone), glacial acetic acid.
-
Procedure:
-
A mixture of 4-aminobenzoic acid and an equimolar amount of 2,5-hexanedione is prepared in glacial acetic acid.
-
The mixture is heated under reflux for 1 hour.[1]
-
After cooling, the reaction mixture is poured into water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
-
Traditional Synthesis of this compound (Vilsmeier-Haack)
-
Materials: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), sodium acetate, water, diethyl ether.
-
Procedure:
-
To a solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in DMF, phosphorus oxychloride is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 6.5 hours.[4]
-
A solution of sodium acetate in water is then added at 0 °C and stirred for 10 minutes.[4]
-
The mixture is diluted with water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.[4]
-
Green Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Solvent-Free Paal-Knorr)
-
Materials: 4-aminobenzoic acid, 2,5-hexanedione, silica sulfuric acid.
-
Procedure:
-
4-aminobenzoic acid and 2,5-hexanedione are mixed with a catalytic amount of silica sulfuric acid in a mortar.
-
The mixture is ground at room temperature for approximately 3 minutes.[2]
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the product is isolated directly.
-
Green Synthesis of this compound (Solvent-Free Vilsmeier-Haack)
-
Materials: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, Vilsmeier reagent (pre-prepared or generated in-situ from DMF and an activating agent like oxalyl chloride), sodium thiosulfate, dichloroethane.
-
Procedure:
-
The Vilsmeier reagent is added to 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in a mortar.
-
The mixture is ground with a pestle for 25-30 minutes.[11]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is treated with a 5% sodium thiosulfate solution, followed by the addition of dichloroethane for extraction.[11]
-
The organic layer is separated, dried, and evaporated to yield the crude product, which can be further purified by column chromatography.[11]
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the traditional and green synthetic approaches.
Caption: Traditional synthetic workflow for this compound.
Caption: Green synthetic workflow for this compound.
Conclusion
The adoption of green chemistry principles in the synthesis of this compound offers significant advantages over traditional methods. These include reduced reaction times, higher yields, avoidance of hazardous solvents and reagents, and simplified work-up procedures. For researchers and professionals in drug development, embracing these greener alternatives not only contributes to a more sustainable chemical industry but can also lead to more efficient and cost-effective synthetic processes. The data and protocols presented in this guide provide a foundation for implementing these improved methodologies in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. grokipedia.com [grokipedia.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. aml.iaamonline.org [aml.iaamonline.org]
Safety Operating Guide
Proper Disposal of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: A Comprehensive Guide
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on the safety data sheets (SDS) of structurally similar compounds and general best practices for laboratory chemical waste management. While a specific SDS for this compound was not identified, the available data for related pyrrole and benzoic acid derivatives provide a strong basis for safe handling and disposal.
Hazard Assessment and Safety Precautions
Based on data from analogous compounds, this compound is anticipated to be classified as a hazardous chemical.[1] It is prudent to handle this compound as an irritant that may cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.[1]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound and a closely related compound. This information is crucial for a comprehensive understanding of the substance's characteristics.
| Property | This compound | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
| CAS Number | 52034-38-5 | 92028-57-4 |
| Molecular Formula | C₁₄H₁₃NO₃ | C₁₃H₁₃NO₂ |
| Molecular Weight | 243.26 g/mol | 215.25 g/mol |
| Melting Point | 259-261 °C | Not available |
| Boiling Point | 446.4 °C at 760 mmHg | Not available |
| Flash Point | 223.8 °C | Not available |
| Density | 1.2 g/cm³ | Not available |
Data for the target compound is sourced from chemical supplier information. Data for the related compound is from its Safety Data Sheet.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and transfer.
1. Waste Identification and Classification:
- This compound is a solid, non-halogenated organic acid.
- It should be classified as hazardous chemical waste.
2. Container Selection and Labeling:
- Use a dedicated, properly labeled waste container that is compatible with solid organic waste.
- The container must have a secure lid to prevent spills and the release of dust.
- The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
3. Waste Collection and Storage:
- Carefully transfer the waste solid into the designated container, avoiding the creation of dust. A scoop or spatula should be used.
- If the chemical is dissolved in a non-halogenated solvent, it should be collected in a designated "non-halogenated organic solvent waste" container. Do not mix with halogenated solvent waste.
- Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1]
4. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
- All disposal activities must be conducted in accordance with local, state, and federal regulations.[3] The standard procedure is to dispose of the contents and container at an approved waste disposal plant.[1][2]
In Case of a Spill:
-
For small spills, carefully sweep up the solid material and place it in the hazardous waste container.[2]
-
Avoid generating dust.
-
Clean the spill area with an appropriate solvent and decontaminate all equipment used.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Experimental Workflow for Disposal
Caption: Disposal workflow for the subject chemical.
Logical Relationship of Safety and Disposal Steps
Caption: Logical steps for safe chemical disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
